5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNAXEJGTOYJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650361 | |
| Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017794-49-8 | |
| Record name | 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a feasible synthetic route for 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is based on established organometallic cross-coupling reactions, offering a robust and adaptable methodology for researchers in the field. This document details the synthetic strategy, experimental protocols for key transformations, and a summary of the required starting materials and expected intermediates.
Introduction
Heterocyclic compounds containing pyrazole and thiophene moieties are prominent scaffolds in a multitude of biologically active molecules. These structures are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3][4] The target molecule, this compound, combines these two important pharmacophores, making it a valuable building block for the synthesis of novel therapeutic agents. This guide outlines a practical synthetic approach utilizing a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step process, as illustrated below. The key strategic step involves a palladium-catalyzed Suzuki-Miyaura coupling between a protected pyrazole-4-boronic acid derivative and a 5-halothiophene-2-carboxylic acid ester. Subsequent deprotection and hydrolysis yield the final product.
Caption: Proposed synthetic route for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the proposed synthesis. These protocols are based on established literature procedures for similar transformations.
Step 1: Esterification of 5-Bromothiophene-2-carboxylic acid
To protect the carboxylic acid functionality during the subsequent cross-coupling reaction, 5-bromothiophene-2-carboxylic acid is converted to its methyl ester.
Procedure:
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 5-bromothiophene-2-carboxylate.
| Parameter | Value |
| Reactants | 5-Bromothiophene-2-carboxylic acid, Methanol, Sulfuric acid |
| Product | Methyl 5-bromothiophene-2-carboxylate |
| Expected Yield | >90% |
| Purification Method | Extraction and solvent evaporation |
Step 2: Synthesis of 1-Boc-1H-pyrazole-4-boronic acid pinacol ester
This key intermediate for the Suzuki coupling is prepared from 1H-pyrazole via bromination, Boc-protection, and subsequent borylation.
2a. Bromination of 1H-Pyrazole:
-
Procedure: To a solution of 1H-pyrazole in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide or bromine) and stir at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by quenching with a reducing agent if necessary, followed by extraction and purification to yield 4-bromo-1H-pyrazole.[1]
2b. Boc-Protection of 4-Bromo-1H-pyrazole:
-
Procedure: To a solution of 4-bromo-1H-pyrazole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) and a base such as triethylamine or DMAP.[5] Stir the mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 1-Boc-4-bromopyrazole.[5]
2c. Borylation of 1-Boc-4-bromopyrazole:
-
Procedure: In a flame-dried flask under an inert atmosphere, combine 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium acetate (3.0 eq) in an anhydrous solvent (e.g., dioxane or toluene). Heat the mixture at 80-100 °C for several hours. After completion, the reaction is cooled, filtered, and the solvent is removed. The crude product is then purified by column chromatography on silica gel to afford 1-Boc-1H-pyrazole-4-boronic acid pinacol ester.
| Step | Key Reagents | Expected Product |
| 2a | 1H-Pyrazole, Brominating agent | 4-Bromo-1H-pyrazole |
| 2b | 4-Bromo-1H-pyrazole, (Boc)₂O | 1-Boc-4-bromopyrazole |
| 2c | 1-Boc-4-bromopyrazole, B₂(pin)₂, Pd catalyst | 1-Boc-1H-pyrazole-4-boronic acid pinacol ester |
Step 3: Suzuki-Miyaura Cross-Coupling Reaction
This is the crucial C-C bond-forming step to link the thiophene and pyrazole rings.
Procedure:
-
To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water, 4:1) add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 1-Boc-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%), to the mixture.[6][7]
-
Heat the reaction mixture under an inert atmosphere at 90-100 °C for 12-24 hours, monitoring by TLC.[7]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 5-(1-Boc-1H-pyrazol-4-yl)thiophene-2-carboxylate.
| Parameter | Value |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ or K₃PO₄ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 90-100 °C |
Step 4: Deprotection and Hydrolysis
The final step involves the removal of the Boc protecting group and the hydrolysis of the methyl ester to the desired carboxylic acid.
Procedure:
-
Boc Deprotection: Dissolve the coupled product in a suitable solvent (e.g., dichloromethane or ethanol). For acid-labile Boc groups, treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Alternatively, for base-labile Boc-protected pyrazoles, a solution of NaBH₄ in ethanol can be used for selective deprotection.[8][9][10] Monitor the reaction by TLC. Once complete, neutralize the reaction mixture and extract the product.
-
Ester Hydrolysis: The crude deprotected intermediate can be directly subjected to hydrolysis. Dissolve the intermediate in a mixture of THF/water or methanol/water and add a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[11] Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.
Biological Context and Signaling Pathways
While the specific biological targets and signaling pathways for this compound are not yet extensively documented, derivatives of both pyrazole and thiophene are known to interact with various key cellular pathways implicated in diseases such as cancer and inflammation. For instance, some pyrazole-containing compounds are known to be inhibitors of kinases, which are crucial regulators of cell signaling.
Below is a generalized representation of a kinase signaling pathway that could be a potential area of investigation for this class of compounds.
Caption: A representative MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
The synthetic route outlined in this whitepaper provides a clear and robust strategy for the preparation of this compound. By leveraging the well-established Suzuki-Miyaura cross-coupling reaction, this methodology offers high efficiency and adaptability. The detailed protocols serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further investigation into the biological activity of the title compound and its derivatives is warranted to explore its therapeutic potential.
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 9. Selective deprotection of N-Boc-imidazoles and... - Pergamos [pergamos.lib.uoa.gr]
- 10. arkat-usa.org [arkat-usa.org]
- 11. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This document outlines key synthetic strategies, detailed experimental protocols, and quantitative data compiled from recent literature.
Core Synthetic Strategies
The synthesis of this compound derivatives typically involves a multi-step process. The primary approaches can be categorized as follows:
-
Construction of the Thiophene Ring followed by Pyrazole Formation: This strategy involves first synthesizing a functionalized thiophene-2-carboxylic acid or its ester, which is then elaborated to introduce the pyrazole moiety.
-
Construction of the Pyrazole Ring followed by Thiophene Annulation: In this approach, a pyrazole derivative with appropriate functional groups is prepared first, followed by the construction of the thiophene ring.
-
Coupling of Pre-formed Thiophene and Pyrazole Moieties: This is a convergent approach where a functionalized thiophene and a functionalized pyrazole are coupled together, often through transition metal-catalyzed cross-coupling reactions.[5]
This guide will focus on the most prevalent strategies found in the literature, which primarily involve building upon a pre-existing thiophene scaffold.
Synthesis of Key Intermediates
A common and crucial intermediate for the synthesis of the target compounds is a thiophene derivative with a handle for introducing the pyrazole ring. 5-Bromothiophene-2-carboxylic acid is a versatile starting material for this purpose.[5]
One reported method involves a one-pot synthesis starting from 2-thiophenecarboxaldehyde. The process includes chlorination followed by oxidation.[6]
Experimental Protocol:
-
Chlorinating reagent is introduced to 2-thiophenecarboxaldehyde, and the reaction is kept warm to yield the intermediate 5-chloro-2-thiophenecarboxaldehyde.[6]
-
This intermediate is then slowly added to a pre-cooled liquid alkali solution.[6]
-
Chlorine gas is passed through the solution, followed by a quenching step with sodium sulfite.[6]
-
The aqueous phase is then acidified with concentrated hydrochloric acid to precipitate the product, which is purified by recrystallization.[6]
This intermediate is pivotal for synthesizing a variety of pyrazolyl thiophene derivatives.[1]
Experimental Protocol: A mixture of ethyl 5-amino-2-(aminocarbonyl)-3-methylthiophene-4-carboxylate and hydrazine hydrate in ethanol is heated under reflux for 24 hours. The product crystallizes upon cooling and can be collected by filtration.[1]
Synthesis of 5-(1H-pyrazol-1-yl)thiophene-2-carboxamide Derivatives
A common synthetic route involves the cyclocondensation of a thiophene hydrazide with a 1,3-dicarbonyl compound.[1][3]
Experimental Protocol: A mixture of 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide (1 mmol) and acetylacetone (1 mmol) in absolute ethanol (10 mL) with a few drops of glacial acetic acid is heated under reflux for 12 hours. The product separates upon cooling to room temperature and is collected by filtration, then crystallized from DMF.[1]
| Compound | Yield (%) | Melting Point (°C) |
| 5-Amino-3-methyl-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide | 64 | 146-148 |
Table 1: Yield and melting point for the synthesis of a dimethyl-pyrazolyl thiophene carboxamide derivative.[1]
Experimental Protocol: Following a similar procedure, 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide (1 mmol) is reacted with benzoylacetone (1 mmol) under the same conditions.[1]
| Compound | Yield (%) | Melting Point (°C) |
| 5-Amino-3-methyl-4-[(3-methyl-5-phenyl-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide | 68 | 108-110 |
Table 2: Yield and melting point for the synthesis of a methyl-phenyl-pyrazolyl thiophene carboxamide derivative.[1]
Synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxamide Derivatives via Suzuki-Miyaura Cross-Coupling
This approach is useful for creating a direct C-C bond between the thiophene and pyrazole rings. The synthesis starts with a bromo-substituted thiophene carboxamide which is then coupled with a pyrazole boronic acid or ester.[5]
Experimental Protocol: To a solution of 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide in 1,4-dioxane, tripotassium phosphate (K₃PO₄) as a base and a palladium(0) catalyst are added. The corresponding aryl boronic acid is then added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up to isolate the desired product. Yields for this type of reaction are reported to be in the range of 66-81%.[5]
Biological Significance
Derivatives of this compound are recognized for their wide range of pharmacological activities. The pyrazole moiety is a common scaffold in many approved drugs.[2][3] The thiophene ring is also a well-known pharmacophore.[2] The combination of these two heterocyclic rings can lead to compounds with enhanced biological profiles, including:
-
Antimicrobial and Antifungal Activity: Many pyrazole and thiophene derivatives have shown potent activity against various bacterial and fungal strains.[1][2][3]
-
Anti-inflammatory Activity: The pyrazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4][8][9]
-
Antiviral Activity: Notably, some derivatives have been shown to inhibit the replication of the Hepatitis C virus (HCV).[1][10]
This diverse range of biological activities makes the this compound scaffold a promising starting point for the development of new therapeutic agents.
Conclusion
The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The choice of a particular method will depend on the desired substitution pattern and the availability of starting materials. The methodologies presented in this guide, including cyclocondensation and palladium-catalyzed cross-coupling, offer versatile and efficient ways to access this important class of compounds. The significant biological potential of these derivatives warrants further investigation and development in the field of medicinal chemistry.
References
- 1. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 7. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synergypublishers.com [synergypublishers.com]
- 9. japsonline.com [japsonline.com]
- 10. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents [openmedicinalchemistryjournal.com]
Unveiling the Bioactive Potential: A Technical Guide to 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological activities of the heterocyclic compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid and its structurally related analogs. While direct comprehensive studies on the title compound are limited in publicly available literature, this paper synthesizes findings from closely related pyrazolyl-thiophene derivatives to provide insights into its potential therapeutic applications. The document focuses on anticancer and antimicrobial activities, presenting available quantitative data, detailed experimental methodologies, and plausible mechanisms of action.
Introduction: The Promise of Pyrazolyl-Thiophene Scaffolds
The fusion of pyrazole and thiophene rings in a single molecular entity has garnered significant interest in medicinal chemistry. Both pyrazole and thiophene are well-established pharmacophores known to impart a wide range of biological activities to compounds. Pyrazole-containing molecules have demonstrated applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Similarly, thiophene derivatives are recognized for their therapeutic potential, including anticancer and antimicrobial properties. The combination of these two heterocycles in a hybrid structure, such as this compound, offers the potential for novel mechanisms of action and synergistic effects, making this scaffold a promising area for drug discovery.
Anticancer Activity of Pyrazolyl-Thiophene Derivatives
Several studies have highlighted the anticancer potential of compounds structurally related to this compound. These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyrazolyl-thiophene derivatives against various human cancer cell lines. It is important to note that these are analogs, and the activity of this compound itself may vary.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Pyrazole-thiophene hybrid derivative 2 | MCF-7 (Breast) | 6.57 | |
| HepG2 (Liver) | 8.86 | |||
| Analog 2 | Pyrazole-thiophene hybrid derivative 8 | MCF-7 (Breast) | 8.08 | |
| Analog 3 | Pyrazole-thiophene hybrid derivative 14 | MCF-7 (Breast) | 12.94 | |
| HepG2 (Liver) | 19.59 | |||
| Analog 4 | Pyrazole containing thiophene moiety 102 | HepG2 (Liver) | 3.81 | |
| HCT116 (Colon) | 5.85 | |||
| MCF-7 (Breast) | 4.92 | |||
| PC3 (Prostate) | 9.70 |
Plausible Signaling Pathways in Anticancer Activity
The precise mechanism of action for this compound is not yet elucidated. However, based on studies of related compounds, a plausible mechanism involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. One such proposed pathway is the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are often dysregulated in cancer.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The following is a general protocol for determining the cytotoxic activity of a compound against cancer cell lines, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After
An In-depth Technical Guide to 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds in drug design. Among these, the fusion of pyrazole and thiophene rings has garnered significant attention, giving rise to a class of molecules with a broad spectrum of biological activities. Specifically, the 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid core has proven to be a versatile template for the development of potent inhibitors of various enzymes and receptors implicated in a range of pathologies, including inflammation, cancer, and microbial infections.
This technical guide provides a comprehensive overview of the current state of research on this compound analogs. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating key information on their synthesis, biological activities, structure-activity relationships (SAR), and relevant signaling pathways. Detailed experimental protocols for crucial biological assays are also provided to facilitate further investigation and development in this promising area of medicinal chemistry.
Synthetic Strategies
The synthesis of this compound analogs typically involves a multi-step approach, beginning with the construction of the individual heterocyclic rings followed by their coupling. A common and efficient method for the synthesis of the polysubstituted 2-aminothiophene core is the Gewald reaction . This one-pot, multi-component reaction utilizes a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.
Subsequent modifications, such as the formation of the pyrazole ring and derivatization of the carboxylic acid group, can be achieved through various established synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , are frequently employed to introduce aryl or heteroaryl substituents, allowing for the exploration of a diverse chemical space and the fine-tuning of biological activity. Amide and ester derivatives are readily prepared from the carboxylic acid moiety, offering further avenues for SAR studies.
A generalized synthetic workflow is depicted below:
Technical Guide: Spectroscopic Analysis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound incorporating both a pyrazole and a thiophene moiety. Such hybrid molecules are of significant interest in medicinal chemistry due to the diverse biological activities associated with these ring systems.[1] Structural elucidation is a critical step in the development of new chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[2] This guide outlines the expected NMR spectral characteristics and a general protocol for the analysis of the title compound.
Predicted NMR Data
While specific experimental data is unavailable, the expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of structurally related pyrazole and thiophene derivatives.[3][4][5] The predicted values are summarized in the tables below. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-H (2H) | 7.8 - 8.2 | Singlet (broad) |
| Thiophene-H (1H) | 7.5 - 7.9 | Doublet |
| Thiophene-H (1H) | 7.2 - 7.6 | Doublet |
| Carboxylic Acid-H (1H) | > 12.0 | Singlet (very broad) |
| NH (pyrazole) | 13.0 - 14.0 | Singlet (very broad) |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 162 - 168 |
| Thiophene C (quaternary) | 140 - 145 |
| Thiophene C (quaternary) | 135 - 140 |
| Pyrazole CH (2C) | 130 - 138 |
| Thiophene CH | 125 - 130 |
| Thiophene CH | 123 - 128 |
| Pyrazole C (quaternary) | 115 - 125 |
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality 1D and 2D NMR spectra for a small organic molecule such as this compound.
3.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid sample of this compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial and should be based on the solubility of the compound and the need to avoid exchange of labile protons (like the carboxylic acid and NH protons) with the solvent. DMSO-d₆ is often a good choice for carboxylic acids.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm reference point.
3.2. NMR Spectrometer Setup and Data Acquisition
The following experiments are typically performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is used.
-
Spectral Width: Typically set to 12-16 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlets for all carbon signals.
-
Spectral Width: A wider spectral width of about 200-220 ppm is necessary.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A 2-second relaxation delay is a good starting point.
-
-
2D NMR Spectroscopy (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
3.3. Data Processing
The acquired raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). The main processing steps include:
-
Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase Correction: To ensure all peaks are in the absorptive mode.
-
Baseline Correction: To obtain a flat baseline.
-
Integration: To determine the relative ratios of the different types of protons in the ¹H NMR spectrum.
-
Peak Picking: To identify the precise chemical shifts of all signals.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a novel organic compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
While experimental NMR data for this compound is not currently documented in readily accessible literature, this guide provides a robust framework for its acquisition and interpretation. The predicted spectral data, based on analogous structures, offers a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocol and characterization workflow represent standard practices in the field of synthetic and medicinal chemistry, ensuring reliable structural elucidation.
References
- 1. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Mass Spectrometry of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometry of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the absence of publicly available mass spectral data for this specific molecule, this guide presents a predictive analysis based on the known fragmentation patterns of its constituent chemical moieties: a pyrazole ring, a thiophene ring, and a carboxylic acid group. This document outlines a plausible fragmentation pathway, presents hypothetical quantitative data in a structured format, and provides a detailed experimental protocol for its analysis via mass spectrometry. Visual diagrams generated using Graphviz are included to illustrate the predicted fragmentation and experimental workflow.
Introduction
This compound (Molecular Formula: C₈H₆N₂O₂S, Molecular Weight: 194.21 g/mol ) is a small molecule featuring a pyrazole ring linked to a thiophene-2-carboxylic acid scaffold. Such hybrid heterocyclic systems are of significant interest in medicinal chemistry due to their potential for diverse biological activities. Mass spectrometry is an essential analytical technique for the structural elucidation and characterization of these novel compounds. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices and for metabolism studies. This guide serves as a practical resource for researchers engaged in the synthesis and analysis of this and structurally related compounds.
Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) mass spectrometry. The predicted m/z values are based on the fragmentation of analogous structures and general principles of mass spectrometry.
| Predicted Fragment Ion | Structure | m/z (Predicted) | Relative Abundance (Hypothetical) | Plausible Fragmentation Pathway |
| Molecular Ion [M]⁺• | C₈H₆N₂O₂S⁺• | 194 | Moderate | Initial electron impact |
| [M-OH]⁺ | C₈H₅N₂OS⁺ | 177 | High | Loss of a hydroxyl radical from the carboxylic acid group |
| [M-COOH]⁺ | C₇H₅N₂S⁺ | 149 | High | Decarboxylation, loss of the carboxylic acid group |
| [Thiophene-2-carboxylic acid]⁺• | C₅H₄O₂S⁺• | 128 | Moderate | Cleavage of the C-C bond between the thiophene and pyrazole rings |
| [Thiophenyl]⁺ | C₄H₃S⁺ | 83 | Low | Further fragmentation of the thiophene moiety |
| [Pyrazolyl]⁺ | C₃H₃N₂⁺ | 67 | Moderate | Cleavage of the C-C bond between the thiophene and pyrazole rings |
| [C₃H₃]⁺ | C₃H₃⁺ | 39 | Low | Fragmentation of the pyrazole or thiophene ring |
Predicted Fragmentation Pathway
The fragmentation of this compound is anticipated to be initiated by the ionization of the molecule, forming a molecular ion (m/z 194). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the carboxylic acid group and the bond linking the two heterocyclic rings.
A primary fragmentation event is the loss of a hydroxyl radical (•OH) from the carboxylic acid group, a common fragmentation for aromatic carboxylic acids, leading to a stable acylium ion at m/z 177. Another significant fragmentation is the loss of the entire carboxyl group as a radical (•COOH), resulting in a fragment at m/z 149. Cleavage of the bond between the thiophene and pyrazole rings is also a probable event, leading to ions corresponding to the individual heterocyclic systems.
Figure 1: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.
-
Derivatization (Optional): For GC-MS analysis, derivatization may be necessary to increase the volatility of the carboxylic acid. A common method is esterification, for example, by reacting with diazomethane or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Source: Electron Ionization (EI)
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-400
-
Scan Speed: 2 scans/second
4.3. Data Acquisition and Analysis
Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks should be analyzed. The mass spectrum of the peak corresponding to this compound (or its derivative) should be examined for the molecular ion and characteristic fragment ions as predicted.
Figure 2: General experimental workflow for GC-MS analysis.
Logical Relationships in Fragmentation
The fragmentation of this compound follows established chemical principles. The stability of the resulting fragment ions plays a crucial role in determining the major fragmentation pathways.
Figure 3: Logical relationships in the fragmentation process.
Conclusion
Crystal Structure of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid: A Search for Definitive Structural Data
Despite a comprehensive search of crystallographic databases and scientific literature, the complete crystal structure of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, including its specific atomic coordinates, bond lengths, and angles, remains undetermined in the public domain. This absence of foundational data precludes the creation of an in-depth technical guide as requested.
While the chemical identity of this compound is established, with its molecular formula C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol , the precise three-dimensional arrangement of its atoms in a crystalline solid has not been publicly reported. This critical information, typically obtained through single-crystal X-ray diffraction analysis, is essential for a detailed understanding of its solid-state properties, intermolecular interactions, and potential applications in materials science and drug development.
Numerous studies on related pyrazole and thiophene derivatives have been published, some of which include detailed crystallographic analyses. For instance, the crystal structure of compounds like 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC). These related structures provide valuable insights into the potential conformations and hydrogen bonding motifs that might be present in the target molecule. However, direct extrapolation of these findings to this compound is not feasible for generating a precise and accurate technical guide.
The synthesis of various pyrazole and thiophene carboxylic acids has been documented in the literature, often as intermediates in the development of new pharmaceutical agents. These synthetic routes typically involve multi-step reactions, but the final step of growing single crystals suitable for X-ray diffraction and the subsequent structural analysis for the specific title compound have not been detailed in available scientific resources.
Without access to the crystallographic information file (CIF) or equivalent raw data, the core requirements of generating quantitative data tables and detailed experimental protocols for the crystal structure determination of this compound cannot be met.
Further research, specifically the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the definitive crystal structure of this compound. Such a study would provide the necessary data to fulfill the request for a comprehensive technical whitepaper.
"physical and chemical properties of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, and potential biological significance of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid. This molecule, incorporating both thiophene and pyrazole moieties, represents a scaffold of significant interest in medicinal chemistry. Due to a lack of extensive characterization in public literature, this document combines data from chemical suppliers, predictions based on structurally related compounds, and plausible experimental methodologies to serve as a foundational resource for researchers.
Chemical and Physical Properties
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 74990-40-2 | [1] |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| Predicted Boiling Point | 511.5 ± 45.0 °C | Inferred from isomer[2] |
| Predicted Density | 1.514 ± 0.10 g/cm³ | Inferred from isomer[2] |
| Purity (Typical) | ≥95% | [1] |
| Appearance | Likely an off-white to yellow solid | Inferred from related compounds |
Note: Predicted values are for the isomeric compound 3-Thiophenecarboxylic acid, 5-(1H-pyrazol-4-yl)- and should be used as estimations only.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, based on established synthetic methodologies for related pyrazole-thiophene compounds, a plausible synthetic route can be proposed. A common approach involves the coupling of a thiophene derivative with a pyrazole synthon.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A feasible approach is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds between aromatic rings. This would involve the reaction of a boronic acid or ester derivative of one ring with a halide of the other, followed by hydrolysis of an ester protecting group.
Experimental Protocol:
Step 1: Synthesis of Methyl 5-bromothiophene-2-carboxylate
-
Dissolve 5-bromothiophene-2-carboxylic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After cooling, neutralize the mixture and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Step 2: Suzuki-Miyaura Coupling
-
To a reaction vessel, add methyl 5-bromothiophene-2-carboxylate, 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate to obtain the crude coupled product. Purify by column chromatography.
Step 3: Hydrolysis and Deprotection
-
Dissolve the purified coupled product from Step 2 in a mixture of THF and water.
-
Add an excess of a strong base, such as lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~3-4. This will also remove the Boc protecting group from the pyrazole nitrogen.
-
The product, this compound, should precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Caption: Proposed workflow for the synthesis of the target compound.
Spectral Characterization (Predicted)
No experimental spectra for this compound are available in the public domain. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.
Table 2: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm). - Singlets for the pyrazole CH protons (around 7.5-8.5 ppm). - A broad singlet for the pyrazole NH proton. - Doublets for the thiophene ring protons (in the aromatic region). |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (~160-170 ppm). - Signals for the aromatic carbons of the thiophene and pyrazole rings (~110-150 ppm). |
| IR Spectroscopy | - A very broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹).[3] - A strong C=O stretching band for the carbonyl group (~1680-1710 cm⁻¹).[3] - C-O stretching and O-H bending bands (~1210-1320 cm⁻¹ and ~1400-1440 cm⁻¹). - C-H and C=C stretching bands for the aromatic rings. |
| Mass Spectrometry | - A molecular ion peak [M+H]⁺ at m/z ≈ 195.02. |
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been reported, its structural motifs are present in numerous biologically active compounds. Thiophene and pyrazole-containing heterocycles are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5]
Hypothesized Mechanism of Action: Enzyme Inhibition
A plausible mechanism of action for compounds of this class is the inhibition of key enzymes involved in disease pathology. For instance, structurally related 5-(pyrazol-3-yl)thiophene-2-carboxamides have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[6] Inhibition of MAO-B increases levels of dopamine in the brain, which can be beneficial in conditions like Parkinson's disease. This inhibition is often achieved through specific interactions with the enzyme's active site.
Caption: Hypothesized signaling pathway for the target compound.
Further Research Directions:
Given the therapeutic potential of this scaffold, future research should focus on:
-
Confirmation of Structure and Properties: Full experimental characterization, including melting point, solubility, pKa, and detailed NMR and crystallographic analysis.
-
Biological Screening: Evaluation of its activity against a panel of common drug targets, such as kinases, proteases, and metabolic enzymes like MAO-B.
-
Mechanism of Action Studies: If activity is found, further investigation into the specific signaling pathways involved.
-
Analogue Synthesis: Creation of a library of related compounds to explore structure-activity relationships (SAR).
Conclusion
This compound is a promising, yet under-characterized, chemical entity. This guide provides a foundational summary of its known attributes, a plausible synthetic route, and a hypothesis for its potential biological relevance based on the activities of related molecules. It is intended to serve as a starting point for researchers interested in exploring the potential of this and similar heterocyclic scaffolds in drug discovery and development. All predicted and hypothesized information should be confirmed through rigorous experimentation.
References
- 1. 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid 95% | CAS: 74990-40-2 | AChemBlock [achemblock.com]
- 2. 3-Thiophenecarboxylic acid, 5-(1H-pyrazol-4-yl)- CAS#: 1187468-02-5 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Therapeutic Potential of the 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Scaffold
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid scaffold as a pivotal component in the development of novel therapeutic agents. While direct pharmacological data on the parent compound is limited, its structural motif is a cornerstone in the synthesis of a diverse range of biologically active molecules. This guide will explore the mechanisms of action, quantitative biological data, and synthetic strategies associated with its derivatives.
The combination of pyrazole and thiophene rings creates a unique pharmacophore with versatile applications. Pyrazole derivatives are known to engage with a variety of biological targets, including enzymes and receptors.[1][2] Thiophene-containing compounds also exhibit a broad spectrum of biological activities, from antimicrobial to anticancer effects.[3] The strategic chemical modifications of the this compound core allow for the fine-tuning of these properties, leading to the development of potent and selective therapeutic candidates.
Quantitative Data on Biologically Active Derivatives
The following table summarizes the quantitative data for various derivatives synthesized using the this compound scaffold, highlighting their therapeutic potential across different disease areas.
| Compound Class | Specific Derivative | Target | Activity Metric (IC50/EC50) | Therapeutic Area |
| 5-amino-1H-pyrazole-4-carboxamides | Compound 10h | FGFR1 | 46 nM | Oncology |
| FGFR2 | 41 nM | |||
| FGFR3 | 99 nM | |||
| FGFR2 V564F mutant | 62 nM | |||
| NCI-H520 (Lung Cancer) | 19 nM | |||
| SNU-16 (Gastric Cancer) | 59 nM | |||
| KATO III (Gastric Cancer) | 73 nM | |||
| 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides | HT-0411 | Monoamine Oxidase B (MAO-B) | Potent and Selective Inhibition | Neurodegenerative Diseases |
| Pyrazolo[5,1-f][3][4]naphthyridines | Compound 491 | Phosphodiesterase 10A (PDE10A) | Potent Inhibition | Neuropsychiatric Disorders |
| 4-(1-Phenyl-1H-pyrazol-4-yl)quinolines | Compound 490 | mGlu4 Receptor (Positive Allosteric Modulator) | 220 nM | Parkinson's Disease |
Experimental Protocols
General Synthesis of Pyrazole Derivatives:
A common synthetic route to pyrazole derivatives involves the reaction of a chalcone with a hydrazine hydrate in the presence of a suitable solvent like ethanol or acetic acid. The reaction mixture is typically refluxed for several hours. The resulting product can then be purified by recrystallization.
For instance, the synthesis of 2-[3-(5-Chlorothiophen-2-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-4H-chromen-4-one involves refluxing a substituted pyrazolyl propenone in DMSO with iodine at 135-145°C for 3-4 hours.[3] The product is then isolated by pouring the reaction mixture into crushed ice and filtering the resulting solid.[3]
In Vitro Kinase Assays (for FGFR inhibitors):
The inhibitory activity of compounds against FGFR kinases can be determined using a variety of commercially available assay kits. A typical protocol involves the incubation of the kinase, a suitable substrate (e.g., a biotinylated peptide), ATP, and the test compound in a reaction buffer. The extent of substrate phosphorylation is then quantified, often using a fluorescence-based detection method. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assays:
The anti-proliferative effects of the synthesized compounds on cancer cell lines can be evaluated using assays such as the MTT or SRB assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then determined by measuring the absorbance at a specific wavelength. IC50 values are calculated from the resulting dose-response curves.
Visualizing Mechanisms and Workflows
Signaling Pathway of MAO-B Inhibition:
The following diagram illustrates the mechanism of action for derivatives of this compound that function as Monoamine Oxidase B (MAO-B) inhibitors.
Caption: MAO-B Inhibition by Thiophene-Pyrazole Derivatives.
Experimental Workflow for Synthesis and Screening:
This diagram outlines a typical workflow for the synthesis of a chemical library based on the this compound scaffold and the subsequent screening for biological activity.
Caption: Synthesis and Screening Workflow.
References
- 1. Buy 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 4. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid represents a promising heterocyclic scaffold in medicinal chemistry. Its constituent moieties, pyrazole and thiophene, are well-established pharmacophores present in numerous biologically active compounds. While direct extensive biological profiling of this specific parent molecule is not widely published, a comprehensive analysis of its close structural analogs and derivatives reveals significant potential for therapeutic targeting of several key enzymes and signaling pathways implicated in a range of human diseases. This technical guide synthesizes the available data on these derivatives to illuminate the most probable biological targets for this compound, providing a foundation for future drug discovery and development efforts. The primary putative targets identified through examination of related compounds are Monoamine Oxidase B (MAO-B) and Aurora Kinases, with downstream effects on pathways such as CREB activation.
Potential Biological Target I: Monoamine Oxidase B (MAO-B)
Derivatives of the this compound scaffold have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B). MAO-B is a critical enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.
A notable study identified a series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides as novel, potent, and selective MAO-B inhibitors.[1] An initial screening hit, HT-0411, was found to induce CREB (cAMP response element-binding protein) activation, a downstream effect attributed to its selective inhibition of MAO-B.[1] Further optimization led to the identification of compound 8f, a candidate molecule with high selectivity for MAO-B.[1]
Quantitative Data: MAO-B Inhibition by a Derivative Series
| Compound | Target | IC50 (nM) | Selectivity over MAO-A | Reference |
| 8f | MAO-B | 29-56 | >50 µM (19% inhibition) | [1] |
Signaling Pathway: MAO-B Inhibition and CREB Activation
The inhibition of MAO-B by these compounds leads to an increase in the levels of monoamine neurotransmitters. This, in turn, can modulate downstream signaling cascades, including the activation of the transcription factor CREB, which is a master regulator of genes involved in memory and synaptic plasticity.[1]
Figure 1: Proposed pathway of MAO-B inhibition leading to CREB activation.
Experimental Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is adapted from commercially available MAO-B inhibitor screening kits.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., kynuramine)
-
Developer Solution
-
Fluorescent Probe (e.g., OxiRed™)
-
Test compound (this compound or its derivatives)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well black microplate
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in MAO-B Assay Buffer. The final solvent concentration should not exceed 1%.
-
Assay Setup: Add 10 µL of the diluted test compound, positive control, or assay buffer (for enzyme control) to the wells of the microplate.
-
Enzyme Addition: Dilute the MAO-B enzyme in the assay buffer and add 50 µL to each well (except for a no-enzyme blank). Incubate for 10 minutes at 37°C.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add 40 µL of this solution to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for a fluorometric MAO-B inhibition assay.
Potential Biological Target II: Aurora Kinases
The pyrazole moiety is a known hinge-binding motif in many kinase inhibitors. While direct evidence for the title compound is pending, a positional isomer, 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, has been noted as a potential inhibitor of Aurora kinases.[2] Furthermore, other novel pyrazole derivatives have demonstrated inhibitory activity against Aurora A kinase.[3] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to various cancers, making them attractive targets for oncology drug development.
Quantitative Data: Aurora A Kinase Inhibition by Pyrazole Analogs
| Compound | Target | IC50 (µM) | Reference |
| 5h (a pyrazole derivative) | Aurora A | 0.78 | [3] |
| 5e (a pyrazole derivative) | Aurora A | 1.12 | [3] |
| Alisertib (Reference) | Aurora A | 3.36 | [3] |
Signaling Pathway: Aurora Kinase in Cell Cycle Regulation
Aurora A kinase is crucial for centrosome maturation, mitotic spindle formation, and proper chromosome segregation. Its inhibition leads to mitotic arrest, endoreduplication, and ultimately apoptosis in cancer cells.
Figure 3: Role of Aurora A kinase in mitosis and the effect of its inhibition.
Experimental Protocol: ADP-Glo™ Kinase Assay for Aurora A
This protocol is based on the Promega ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
1. Materials and Reagents:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer
-
Test compound
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
2. Procedure:
-
Kinase Reaction Setup: In each well, add the test compound at various concentrations, followed by the Aurora A enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 45 minutes.
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate at room temperature for another 45 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
The this compound scaffold is a promising starting point for the development of inhibitors targeting key enzymes in human disease. Based on the analysis of its derivatives and analogs, Monoamine Oxidase B and Aurora Kinases stand out as high-potential biological targets. The provided quantitative data, pathway diagrams, and experimental protocols offer a robust framework for researchers to initiate screening and lead optimization campaigns. Further investigation is warranted to synthesize and profile the parent compound and a focused library of its derivatives against these targets to fully elucidate its therapeutic potential.
References
- 1. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid [smolecule.com]
- 3. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactive Potential: A Technical Guide to the Structure-Activity Relationship of Pyrazole-Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
The fusion of pyrazole and thiophene rings has emerged as a privileged scaffold in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. This technical guide delves into the core principles of the structure-activity relationship (SAR) of pyrazole-thiophene compounds, offering a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Therapeutic Landscape of Pyrazole-Thiophene Hybrids
The unique combination of the electron-rich thiophene ring and the versatile pyrazole moiety allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] This has led to the exploration of pyrazole-thiophene derivatives across a wide range of therapeutic areas, including:
-
Anticancer Agents: These compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer. They have been shown to inhibit key signaling pathways involved in cell proliferation, angiogenesis, and survival.[1][3][4]
-
Kinase Inhibitors: A significant area of investigation for pyrazole-thiophene derivatives is their ability to act as kinase inhibitors.[3][4][5] By targeting kinases such as EGFR, VEGFR, and Akt, these compounds offer a promising avenue for the development of targeted cancer therapies.[1][3]
-
Antimicrobial Agents: The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole-thiophene derivatives have shown considerable efficacy against a range of microbial pathogens.[2][6][7]
-
Antioxidant and Anti-inflammatory Agents: Several studies have highlighted the radical scavenging and anti-inflammatory properties of these compounds, suggesting their potential in treating diseases associated with oxidative stress and inflammation.[2][6][8]
Quantitative Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazole-thiophene compounds is intricately linked to their structural features. Systematic modifications of the core scaffold have provided valuable insights into the key determinants of potency and selectivity.
Anticancer Activity
The anticancer SAR of pyrazole-thiophene hybrids often revolves around substitutions on both the pyrazole and thiophene rings, as well as the linker connecting them.
Table 1: SAR of Pyrazole-Thiophene Derivatives as Anticancer Agents
| Compound Reference | Target/Cell Line(s) | Key Structural Features | IC50 (µM) | Reference(s) |
| 2 | MCF-7 (Breast), HepG2 (Liver) | Unsubstituted N1 on pyrazole | 6.57 (MCF-7), 8.86 (HepG2) | [1] |
| 8 | MCF-7 | Benzoic acid-derived acetyl group at N1 of pyrazole | 8.08 | [1] |
| 14 | MCF-7, HepG2 | Acetylated pyrazole derivative | 12.94 (MCF-7), 19.59 (HepG2) | [1] |
| VIa-d | HepG2 | Varies | 1.37–2.09 | [1] |
| 166 | HepG2 | Diarylpyrazole with thiophene ring | 0.083 | [9] |
| 7a, 19c | MCF-7, NCI-H460 (Lung), SF-268 (CNS) | Tetrahydrobenzo[b]thiophene core | Potent | [10] |
Key SAR Insights for Anticancer Activity:
-
Unsubstituted Pyrazole N1: An unsubstituted N1 position on the pyrazole ring, as seen in compound 2 , can be crucial for potent cytotoxic activity against cancer cell lines like MCF-7 and HepG2. This suggests that a free N-H group may be involved in key hydrogen bonding interactions with the biological target.[1]
-
N1-Substitution on Pyrazole: While substitution at the N1 position can be tolerated, the nature of the substituent is critical. For instance, introducing a benzoic acid-derived acetyl group (compound 8 ) can maintain moderate activity.[1]
-
Thiophene Substituents: The substitution pattern on the thiophene ring significantly influences activity. For instance, in a series of antimicrobial agents, chloro-substitution on the thiophene ring led to excellent inhibitory activity.[7]
-
Hybridization with Other Heterocycles: Combining the pyrazole-thiophene core with other heterocyclic systems, such as thiazole, can lead to multifunctional agents with both antimicrobial and antioxidant properties.[2][6]
Kinase Inhibition
Pyrazole-thiophene derivatives have been extensively studied as inhibitors of various kinases involved in cancer progression.
Table 2: SAR of Pyrazole-Thiophene Derivatives as Kinase Inhibitors
| Compound Reference | Target Kinase(s) | Key Structural Features | IC50 / Ki (nM) | Reference(s) |
| 2 | EGFR (wild & T790M mutant), VEGFR-2 | Unsubstituted N1 on pyrazole | Potent inhibitor | [1] |
| 1d, 1o | Akt | Conformational restriction strategy | Potent | [3] |
| 2 (JNK3 inhibitor) | JNK3 | Pyrazole-urea scaffold with 2-Cl on aniline | >100-fold selectivity vs p38α | [5] |
| 43 | Not specified | Difluoromethoxy substituent | Ki = 0.21 | [11] |
| 2 (Akt1 inhibitor) | Akt1 | Constrained flexible part of Afuresertib | IC50 = 1.3 | [11] |
Key SAR Insights for Kinase Inhibition:
-
Multi-Targeted Inhibition: The pyrazole-thiophene scaffold can be engineered to inhibit multiple kinases simultaneously. For example, compound 2 effectively suppresses both wild-type and mutant EGFR, as well as VEGFR-2, highlighting its potential as a broad-spectrum anticancer agent.[1]
-
Conformational Restriction: Employing a conformational restriction strategy in the design of pyrazole-thiophene derivatives has led to the discovery of highly potent Akt inhibitors like compounds 1d and 1o .[3]
-
Urea Linker: The incorporation of a urea moiety in the linker, as seen in JNK3 inhibitors, can contribute to high selectivity against other kinases like p38α.[5]
-
Specific Substitutions for Selectivity: The type and position of substituents are critical for isoform-selective inhibition. For JNK3 inhibitors, a 2-chloro substitution on the aniline moiety was found to be optimal for both potency and selectivity.[5]
Antimicrobial Activity
The structural requirements for antimicrobial activity often involve specific substitutions that enhance interaction with microbial targets.
Table 3: SAR of Pyrazole-Thiophene Derivatives as Antimicrobial Agents
| Compound Reference | Target Organism(s) | Key Structural Features | MIC (µg/mL) | Reference(s) |
| 5b, 5f | Various bacteria and fungi | Chloro substitution on thiophene ring | 12.5-25.0 | [7] |
| 7a-g | E. coli, B. subtilis, S. aureus, A. niger | Pyrazolyl-thiazole derivatives of thiophene | Low MICs | [2][6] |
Key SAR Insights for Antimicrobial Activity:
-
Halogenation: The presence of electron-withdrawing groups, particularly halogens like chlorine on the thiophene ring, is a recurring feature in potent antimicrobial pyrazole-thiophene derivatives.[7][12]
-
Hybrid Scaffolds: The combination of the pyrazole-thiophene core with a thiazole ring has been shown to produce compounds with significant antimicrobial activity against a broad spectrum of bacteria and fungi.[2][6][12]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the synthesis and biological evaluation of pyrazole-thiophene compounds, as cited in the literature.
General Synthetic Procedures
The synthesis of pyrazole-thiophene hybrids often involves multi-step reaction sequences. A common approach is the construction of the pyrazole ring onto a pre-functionalized thiophene derivative.
Example: Synthesis of Thiophene-Appended Pyrazoles via Chalcone Intermediates [7][8][13]
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted 2-acetylthiophene is reacted with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol or methanol to yield the corresponding chalcone intermediate.
-
Pyrazole Formation (3+2 Annulation): The synthesized chalcone is then reacted with a hydrazine derivative (e.g., phenylhydrazine hydrochloride) in a suitable solvent such as acetic acid under reflux conditions. This [3+2] cycloaddition reaction leads to the formation of the pyrazole ring, yielding the final thiophene-pyrazole hybrid.
Example: Synthesis of Pyrazolyl-Thiazole Derivatives of Thiophene [2][6]
-
Hydrazone Formation: Acetyl thiophene is condensed with phenylhydrazine in the presence of a strong acid like H2SO4 to form a hydrazone intermediate.
-
Vilsmeier-Haack Reaction: The hydrazone is then cyclized using phosphoryl chloride (POCl3) in dimethylformamide (DMF) to form the pyrazole-4-carbaldehyde.
-
Thiosemicarbazone Formation: The pyrazole-4-carbaldehyde is reacted with thiosemicarbazide in ethanol with an acid catalyst.
-
Thiazole Ring Formation: The resulting thiosemicarbazone is cyclized with an α-haloketone (e.g., phenacyl bromide derivatives) to yield the final pyrazolyl-thiazole derivatives of thiophene.
Biological Assays
3.2.1. In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole-thiophene compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
3.2.2. Kinase Inhibition Assay [1]
Kinase inhibition assays are typically performed using commercially available kits or established protocols. A general workflow involves:
-
Enzyme and Substrate Preparation: The target kinase (e.g., EGFR, VEGFR-2) and its specific substrate are prepared in a suitable assay buffer.
-
Compound Incubation: The kinase is incubated with various concentrations of the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or luminescence-based assays.
-
IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined.
3.2.3. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [2][6]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyrazole-thiophene compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, is determined visually or by measuring absorbance.
Visualizing Pathways and Processes
Graphical representations are invaluable tools for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the DOT language of Graphviz.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by pyrazole-thiophene compounds.
Caption: General workflow for the discovery and development of pyrazole-thiophene drug candidates.
Caption: Logical relationship of structural components to the biological activity of pyrazole-thiophene compounds.
Conclusion and Future Perspectives
The pyrazole-thiophene scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents. The extensive research into their SAR has provided a solid foundation for the rational design of compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties. Future efforts in this field will likely focus on:
-
Exploring Novel Chemical Space: The synthesis of more diverse libraries of pyrazole-thiophene derivatives with novel substitution patterns to identify new biological targets.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular mechanisms by which these compounds exert their biological effects.
-
Computational Modeling: The increasing use of computational tools, such as QSAR and molecular docking, to guide the design and optimization of new lead compounds.[14]
-
Development of Drug Delivery Systems: The formulation of promising candidates into effective drug delivery systems to improve their bioavailability and therapeutic efficacy.
References
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synergypublishers.com [synergypublishers.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. growingscience.com [growingscience.com]
- 14. benchchem.com [benchchem.com]
In-Depth Technical Guide: 5-(1H-Pyrazol-4-yl)-2-thiophenecarboxylic Acid (CAS Number 1017794-49-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1H-Pyrazol-4-yl)-2-thiophenecarboxylic acid, identified by CAS number 1017794-49-8, is a heterocyclic organic compound featuring a pyrazole ring linked to a thiophene-2-carboxylic acid moiety. This molecule holds significant interest within the scientific and pharmaceutical research communities due to the established biological activities of both pyrazole and thiophene scaffolds. These core structures are present in numerous compounds with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview of the known properties, potential biological activities, and synthetic considerations for this compound, aimed at facilitating further research and development.
Physicochemical Properties
A summary of the key physicochemical properties for 5-(1H-Pyrazol-4-yl)-2-thiophenecarboxylic acid is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values from peer-reviewed literature are limited.
| Property | Value | Source |
| CAS Number | 1017794-49-8 | N/A |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | N/A |
| Melting Point | Not experimentally determined in available literature. | N/A |
| Boiling Point | Not experimentally determined in available literature. | N/A |
| pKa | Not experimentally determined in available literature. | N/A |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the protons on the pyrazole and thiophene rings, as well as the carboxylic acid proton. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms in the pyrazole and thiophene rings, and the carboxyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations of the aromatic rings, and C-S stretching of the thiophene ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5-(1H-Pyrazol-4-yl)-2-thiophenecarboxylic acid is not explicitly described in the currently available literature. However, the synthesis can be logically approached through established methods for the formation of pyrazole and thiophene derivatives. A potential synthetic workflow is outlined below.
Caption: A potential synthetic workflow for 5-(1H-Pyrazol-4-yl)-2-thiophenecarboxylic acid.
General Experimental Protocol (Hypothetical):
-
Synthesis of a 4-halopyrazole intermediate: This can be achieved through standard methods such as the Knorr pyrazole synthesis from a suitable 1,3-dicarbonyl compound and a hydrazine, followed by halogenation at the 4-position.
-
Synthesis of a thiophene-2-carboxylic acid ester with a boronic acid or stannane at the 5-position: This can be prepared from a 5-halothiophene-2-carboxylic acid ester via a Miyaura borylation or Stille coupling precursor synthesis.
-
Palladium-catalyzed cross-coupling: A Suzuki or Stille coupling reaction between the 4-halopyrazole and the functionalized thiophene derivative would form the C-C bond between the two heterocyclic rings.
-
Ester hydrolysis: The final step would involve the hydrolysis of the ester group on the thiophene ring to yield the desired carboxylic acid.
Purification: Purification at each step would likely involve standard techniques such as column chromatography on silica gel, recrystallization, and washing with appropriate solvents.
Biological Activity and Potential Applications
While no specific biological data for 5-(1H-Pyrazol-4-yl)-2-thiophenecarboxylic acid has been published, the known activities of related compounds suggest several promising areas for investigation.
5.1. Soluble Guanylate Cyclase (sGC) Activation:
A significant lead comes from a patent describing thiophen-2-yl-pyridin-2-yl-1H-pyrazole-4-carboxylic acid derivatives as activators of soluble guanylate cyclase (sGC).[2] sGC is a key enzyme in the nitric oxide (NO) signaling pathway, and its activation leads to vasodilation and has therapeutic potential in cardiovascular diseases.
Caption: Potential mechanism of action via sGC pathway activation.
5.2. Antimicrobial and Antifungal Activity:
Numerous studies have reported the antibacterial and antifungal properties of various pyrazole and thiophene derivatives.[3] These compounds often exert their effects by inhibiting essential microbial enzymes. Given the structural motifs present in 5-(1H-Pyrazol-4-yl)-2-thiophenecarboxylic acid, it represents a candidate for screening against a panel of pathogenic bacteria and fungi.
5.3. Other Potential Applications:
The pyrazole and thiophene cores are also found in compounds with anticancer, anti-inflammatory, and other therapeutic activities. Therefore, this molecule could be a valuable starting point for the development of novel therapeutic agents in these areas.
Conclusion
5-(1H-Pyrazol-4-yl)-2-thiophenecarboxylic acid is a compound with significant potential for further investigation in drug discovery and materials science. While detailed experimental data is currently sparse in publicly accessible literature, its structural relationship to known bioactive molecules, particularly sGC activators, provides a strong rationale for its synthesis and biological evaluation. This guide serves as a foundational resource to encourage and inform future research into this promising chemical entity. Researchers are encouraged to perform detailed characterization and biological screening to fully elucidate the properties and potential applications of this compound.
References
- 1. Buy 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid [smolecule.com]
- 2. WO2016001876A1 - Thiophen-2-yl-pyridin-2-yl-1h-pyrazole-4-carboxylic acid derivatives and the use thereof as soluble guanylate cyclase activators - Google Patents [patents.google.com]
- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Note: Detailed Synthesis Protocol for 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The synthesis is a four-step process commencing with the protection of the pyrazole nitrogen, followed by a Suzuki-Miyaura cross-coupling to form the C-C bond between the thiophene and pyrazole rings, subsequent deprotection of the pyrazole, and concluding with the hydrolysis of the ester to yield the final carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and characterization data.
Introduction
Heterocyclic compounds containing pyrazole and thiophene moieties are of significant interest in medicinal chemistry due to their diverse biological activities. The target compound, this compound, combines these two important pharmacophores. This protocol outlines a reliable synthetic route, providing detailed experimental procedures, quantitative data, and a visual workflow to ensure reproducibility.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed via the following four-step sequence:
-
Protection of Pyrazole: The nitrogen of 4-pyrazoleboronic acid pinacol ester is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during the subsequent coupling step.
-
Suzuki-Miyaura Coupling: The N-Boc protected pyrazole boronic acid pinacol ester is coupled with methyl 5-bromothiophene-2-carboxylate using a palladium catalyst.
-
Deprotection of Pyrazole: The Boc protecting group is removed from the pyrazole nitrogen under mild conditions.
-
Ester Hydrolysis: The methyl ester of the thiophene ring is hydrolyzed to the corresponding carboxylic acid to yield the final product.
Experimental Protocols
Step 1: Synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester
This procedure is adapted from the protection of 4-pyrazoleboronic acid pinacol ester.[1]
-
Materials: 4-Pyrazoleboronic acid pinacol ester, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), ethyl acetate, water, saturated aqueous sodium chloride solution.
-
Procedure:
-
Dissolve 4-pyrazoleboronic acid pinacol ester (1.0 eq) and di-tert-butyl dicarbonate (1.2 eq) in dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic phase with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
Step 2: Synthesis of methyl 5-(1-Boc-1H-pyrazol-4-yl)thiophene-2-carboxylate
This protocol is based on typical Suzuki-Miyaura cross-coupling conditions for similar heterocyclic compounds.[2][3]
-
Materials: 1-Boc-pyrazole-4-boronic acid pinacol ester, methyl 5-bromothiophene-2-carboxylate, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium phosphate (K₃PO₄), 1,4-dioxane, water.
-
Procedure:
-
In a reaction flask, combine 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq), methyl 5-bromothiophene-2-carboxylate (1.0 eq), and potassium phosphate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.
-
Degas the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.
-
Heat the reaction mixture at reflux (approximately 100 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate
This deprotection method is adapted from a procedure for the selective deprotection of N-Boc pyrazoles.[4][5]
-
Materials: Methyl 5-(1-Boc-1H-pyrazol-4-yl)thiophene-2-carboxylate, sodium borohydride (NaBH₄), ethanol (EtOH).
-
Procedure:
-
Dissolve methyl 5-(1-Boc-1H-pyrazol-4-yl)thiophene-2-carboxylate (1.0 eq) in ethanol.
-
Add sodium borohydride (1.5 eq) to the solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of a 3N HCl solution at 0 °C until gas evolution ceases (pH ~7).
-
Remove the solvent under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
-
Step 4: Synthesis of this compound
This hydrolysis procedure is based on a green chemistry approach using lithium hydroxide.
-
Materials: Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate, lithium hydroxide (LiOH), water, hydrochloric acid (HCl).
-
Procedure:
-
Suspend methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate (1.0 eq) in water.
-
Add lithium hydroxide (2.5 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC, typically 4-8 hours).
-
Filter the reaction mixture to remove any insoluble material.
-
Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis protocol.
| Step | Product Name | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Boc-pyrazole-4-boronic acid pinacol ester | 4-Pyrazoleboronic acid pinacol ester | Boc₂O, DMAP | DCM | RT | 4 | ~85-95 |
| 2 | Methyl 5-(1-Boc-1H-pyrazol-4-yl)thiophene-2-carboxylate | Methyl 5-bromothiophene-2-carboxylate | 1-Boc-pyrazole-4-boronic acid pinacol ester, Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~60-75 |
| 3 | Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate | Methyl 5-(1-Boc-1H-pyrazol-4-yl)thiophene-2-carboxylate | NaBH₄ | EtOH | RT | 2-4 | ~75-90 |
| 4 | This compound | Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate | LiOH, HCl | Water | RT | 4-8 | >90 |
Visualization of Experimental Workflow
The following diagram illustrates the synthetic workflow for producing this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound. By following these procedures, researchers can reliably produce this compound for further investigation in various fields, particularly in the discovery of new therapeutic agents. The use of well-established reactions like the Suzuki-Miyaura coupling and standard protection/deprotection and hydrolysis steps ensures the accessibility of this protocol to a broad range of synthetic chemists.
References
- 1. 1-Boc-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 2. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Synthesis of Pyrazole-Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the synthesis of pyrazole-thiophene carboxylic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below are designed to be clear and reproducible for researchers in drug discovery and development.
Introduction
Pyrazole-thiophene carboxylic acids are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. These compounds have demonstrated potential as anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics.[1][2][3][4] Their rigid, planar structure allows for specific interactions with biological targets, making them attractive candidates for the development of novel drugs. The synthesis of these molecules is therefore of great interest to the scientific community.
Synthetic Strategy
The synthesis of pyrazole-thiophene carboxylic acids can be efficiently achieved through a two-step process. The first step involves the formation of a pyrazole-thiophene ethyl ester via a Claisen condensation followed by a cyclocondensation reaction. The subsequent step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product. This synthetic route is versatile and can be adapted to produce a variety of substituted derivatives.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
This protocol outlines the synthesis of the ethyl ester intermediate.
Materials:
-
2-Acetylthiophene
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Claisen Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere.
-
To this solution, add a mixture of 2-acetylthiophene (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water and acidified with dilute HCl. The precipitated solid, the intermediate diketoester, is filtered, washed with cold water, and dried.
-
-
Cyclocondensation:
-
Suspend the dried diketoester intermediate in glacial acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate.
-
Part 2: Synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis:
-
Dissolve the ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (1.0 equivalent) in a mixture of THF, methanol, and water.
-
Add an aqueous solution of NaOH or LiOH (2-3 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the pure 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid.
-
Data Presentation
| Step | Product | Starting Materials | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1a | Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | 2-Acetylthiophene, Diethyl oxalate | Sodium ethoxide | Ethanol | 12-24 | RT | 70-85 |
| 1b | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate | Hydrazine hydrate | Acetic acid | 4-6 | 120 | 60-75 |
| 2 | 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid | Ethyl 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate | NaOH or LiOH | THF/MeOH/H₂O | 2-4 | RT | >90 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to pyrazole-thiophene carboxylic acid.
Potential Signaling Pathway Inhibition
Pyrazole-thiophene derivatives have been identified as inhibitors of key signaling pathways implicated in cancer and inflammation.[1][4][5][6] The diagram below illustrates a potential mechanism of action where the synthesized carboxylic acid could inhibit the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
References
- 1. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for the Synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyrazole and a thiophene-2-carboxylic acid, is found in a variety of biologically active molecules. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. Similarly, thiophene-based compounds are prevalent in numerous pharmaceuticals. The combination of these two heterocycles can lead to novel compounds with unique therapeutic potential.
These application notes provide detailed protocols for the synthesis of this compound, focusing on a robust and widely applicable Suzuki-Miyaura cross-coupling strategy. This methodology offers a versatile approach for academic and industrial researchers engaged in the synthesis of novel heterocyclic compounds for drug development.
Synthetic Strategy
The primary synthetic route outlined is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis of the resulting ester to afford the target carboxylic acid. This approach is favored due to the commercial availability of the starting materials, the high functional group tolerance of the Suzuki-Miyaura coupling, and generally good to excellent yields.
An alternative, though less detailed in the literature for this specific target, is the Stille cross-coupling, which offers a similar disconnection but utilizes organotin reagents.
Data Presentation: Starting Materials and Reaction Conditions
The following table summarizes the key starting materials and general reaction conditions for the synthesis of the ester precursor of this compound via Suzuki-Miyaura coupling.
| Coupling Partners | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 5-bromothiophene-2-carboxylate & 1H-Pyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | 70-90 (estimated) |
| 4-Bromo-1H-pyrazole & Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 80-90 | 8-16 | 65-85 (estimated) |
Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate via Suzuki-Miyaura Coupling
This protocol details the synthesis of the methyl ester precursor to the target compound.
Materials:
-
Methyl 5-bromothiophene-2-carboxylate
-
1H-Pyrazole-4-boronic acid pinacol ester[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a Schlenk flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq.), 1H-pyrazole-4-boronic acid pinacol ester (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under a positive pressure of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe. The final concentration of the bromo-thiophene should be approximately 0.1 M.
-
Stir the reaction mixture at 90-100 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate as a solid.
Protocol 2: Hydrolysis of Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate
This protocol describes the conversion of the methyl ester to the final carboxylic acid.
Materials:
-
Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate (1.0 eq.) in a mixture of THF (or methanol) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq.) or sodium hydroxide (2.0-3.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid.
-
A precipitate of this compound will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the final product.
Mandatory Visualizations
References
Application Notes and Protocols for In Vitro Evaluation of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The heterocyclic scaffolds of pyrazole and thiophene are prominent in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] Compounds incorporating these rings have been investigated for their potential as anticancer,[2][3][4][5] anti-inflammatory,[1][6][7] antimicrobial,[1][8][9][10] and enzyme inhibitory agents.[9][11][12][13][14][15] Specifically, derivatives of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid have shown promise as inhibitors of enzymes such as histone deacetylases (HDACs) and monoamine oxidase B (MAO-B).[13][15]
These application notes provide a comprehensive overview of established in vitro assays to characterize the biological activity of this compound and its analogs. The protocols detailed herein are foundational for preliminary screening and elucidation of the mechanism of action.
Data Presentation
As no specific quantitative data for this compound was found during the literature search, the following tables are presented as templates for data organization.
Table 1: Anticancer Activity (Illustrative)
| Cell Line | Assay Type | IC50 (µM) |
| MCF-7 | MTT | Data |
| A549 | MTT | Data |
| HCT116 | MTT | Data |
| HepG2 | MTT | Data |
Table 2: Anti-inflammatory Enzyme Inhibition (Illustrative)
| Enzyme | Assay Type | IC50 (µM) | Selectivity Index |
| COX-1 | e.g., Fluorometric | Data | Data |
| COX-2 | e.g., Fluorometric | Data | Data |
| 5-LOX | e.g., Colorimetric | Data | N/A |
Table 3: Specific Enzyme Inhibition (Illustrative)
| Enzyme | Assay Type | IC50 (µM) |
| HDAC | e.g., Fluorogenic | Data |
| MAO-B | e.g., Fluorogenic | Data |
| DHFR | e.g., Spectrophotometric | Data |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.
Workflow Diagram:
Caption: Workflow for MTT-based cell viability assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of incubation, replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This fluorometric assay determines the inhibitory effect of the test compound on COX-1 and COX-2 enzymes.
Signaling Pathway:
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (probe)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Known inhibitors (e.g., Indomethacin, Celecoxib)[6]
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, and the test compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add the assay buffer, heme, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add ADHP followed by arachidonic acid to initiate the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (excitation/emission ~535/590 nm) every minute for 10-20 minutes.
-
Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This fluorogenic assay measures the ability of the test compound to inhibit HDAC activity.
Logical Relationship Diagram:
Caption: Principle of the fluorogenic HDAC inhibition assay.
Materials:
-
This compound
-
HeLa nuclear extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing trypsin and a stop solution)
-
Known HDAC inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add HDAC assay buffer, HeLa nuclear extract or purified HDAC enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction. Incubate at 37°C for 30 minutes.
-
Reaction Termination: Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal. Incubate at room temperature for 15 minutes.
-
Data Acquisition: Measure the fluorescence intensity (excitation/emission ~360/460 nm).
-
Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and optimisation of a series of substituted 5-(1H-pyrazol-3-yl)-thiophene-2-hydroxamic acids as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Pyrazole-Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-thiophene derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their therapeutic potential, particularly in oncology, is attributed to their ability to modulate key cellular processes such as cell proliferation, apoptosis, and angiogenesis by targeting various signaling pathways.[1][3] This document provides detailed application notes and protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of novel pyrazole-thiophene derivatives.
Key Signaling Pathways in Cancer Targeted by Pyrazole-Thiophene Derivatives
Pyrazole-thiophene derivatives often exert their anticancer effects by inhibiting critical signaling pathways that are frequently dysregulated in cancer. Two of the most important pathways are the PI3K/Akt and MAPK/ERK pathways, which control cell survival, proliferation, and growth.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial intracellular pathway that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of cell surface receptors, such as EGFR, initiates a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.
Data Presentation: In Vitro Efficacy of Pyrazole-Thiophene Derivatives
The following tables summarize the quantitative data from various cell-based assays performed on representative pyrazole-thiophene derivatives.
Table 1: Cytotoxicity of Pyrazole-Thiophene Derivatives (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 2 | MCF-7 | 6.57 | [2][4][5][6] |
| HepG2 | 8.86 | [2][4][5][6] | |
| Derivative 8 | MCF-7 | 8.08 | [2][4][5] |
| Derivative 14 | MCF-7 | 12.94 | [2][4][5] |
| HepG2 | 19.59 | [2][4][5] | |
| Pyrazoline 1 | T47D | 25.04 | [7] |
| 4T1 | 15.94 | [7] | |
| HeLa | 5.46 | [7] | |
| WiDr | 12.89 | [7] | |
| Pyrazoline 2 | T47D | 37.78 | [7] |
| 4T1 | 9.09 | [7] | |
| HeLa | 9.27 | [7] | |
| WiDr | 11.53 | [7] | |
| Tpz-1 | CCRF-CEM | 0.25 | [8] |
| HL-60 | 0.19 - 2.99 | [8] | |
| Compound 3f | MDA-MB-468 | 14.97 (24h) | [9][10] |
| 6.45 (48h) | [9][10] |
Table 2: Kinase Inhibitory Activity of Pyrazole-Thiophene Derivatives
| Compound | Target Kinase | IC50 (µg/mL) | Reference |
| Derivative 2 | EGFR (wild-type) | 16.25 | [2][4][5] |
| EGFR (T790M mutant) | 17.8 | [2][4][5] | |
| VEGFR-2 | 242.94 | [2][4][5] | |
| Derivative 8 | VEGFR-2 | 35.85 | [2][4][5] |
| Derivative 14 | EGFR (wild-type) | 16.33 | [2][4][5] |
| EGFR (T790M mutant) | 16.6 | [2][4][5] | |
| VEGFR-2 | 112.36 | [2][4][5] | |
| Compound 3b | VEGFR-2 | 0.126 µM | [11] |
| Compound 4c | VEGFR-2 | 0.075 µM | [11] |
Table 3: Cell Cycle Analysis and Apoptosis Induction by Pyrazole-Thiophene Derivatives
| Compound | Cell Line | Assay | Results | Reference |
| Derivative 14 | MCF-7 | Cell Cycle Analysis | 74.16% cells in G0/G1 phase (Control: 55.31%) | [2][4][5] |
| Apoptosis Assay | 26.32% apoptotic population | [2][4][5] | ||
| Tpz-1 | HL-60 | Cell Cycle Analysis | G2/M arrest and increase in Sub G0/G1 population | [8] |
| Compound 3f | MDA-MB-468 | Cell Cycle Analysis | S phase arrest | [9][10] |
| Tosind | HT29 | Apoptosis Assay | 23.7% apoptotic death | [12] |
| Tospyrquin | HT29 | Apoptosis Assay | 14.9% apoptotic death | [12] |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below.
Workflow for a Typical Cell-Based Assay
The general workflow for evaluating the effects of pyrazole-thiophene derivatives on cancer cells involves several key steps, from initial cell culture to final data analysis.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrazole-thiophene derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-thiophene derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: After treating the cells with the pyrazole-thiophene derivative for the desired time, harvest the cells (including floating cells) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR or VEGFR-2). The kinase reaction involves the transfer of a phosphate group from ATP to a substrate. The inhibition is quantified by measuring the amount of phosphorylated substrate or the amount of ATP consumed. Luminescence-based assays, such as the Kinase-Glo® assay, are commonly used.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Pyrazole-thiophene derivative
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the pyrazole-thiophene derivative in kinase assay buffer.
-
Reaction Setup: In a white 96-well plate, add the kinase assay buffer, the diluted compound, and the specific substrate.
-
Kinase Reaction Initiation: Add the recombinant kinase to each well to start the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
The cell-based assays outlined in this document provide a robust framework for the preclinical evaluation of pyrazole-thiophene derivatives as potential therapeutic agents. By systematically assessing their cytotoxicity, effects on apoptosis and the cell cycle, and their ability to inhibit key signaling kinases, researchers can gain valuable insights into their mechanism of action and identify promising lead compounds for further development. The provided protocols and data tables serve as a comprehensive resource for scientists engaged in the discovery and development of novel anticancer drugs.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole-thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jpp.krakow.pl [jpp.krakow.pl]
Application Notes and Protocols for Efficacy Testing of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. While the specific therapeutic targets of this particular molecule are not yet fully elucidated, derivatives of pyrazole and thiophene have demonstrated a wide range of biological activities. Notably, these include anti-inflammatory, anticancer, and neuromodulatory effects. For instance, certain thiophene-based pyrazolines have been investigated for their anticancer properties, and a series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides were identified as novel and selective monoamine oxidase B (MAO-B) inhibitors with potential for memory and cognition improvement.[1][2] Furthermore, various pyrazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anti-proliferative activities.[3][4][5]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in three potential therapeutic areas: inflammation, oncology, and neurological disorders. The selection of animal models and experimental designs are based on established and widely accepted methodologies in preclinical drug development.[6][7][8][9]
Anti-inflammatory Activity
Rationale
Compounds containing pyrazole and thiophene moieties are frequently investigated for their anti-inflammatory properties. These protocols describe the use of carrageenan-induced paw edema, a model of acute inflammation, and adjuvant-induced arthritis, a model of chronic inflammation, to assess the potential anti-inflammatory effects of the test compound.[6][10]
Experimental Protocols
This model is used to assess the anti-inflammatory activity of a compound against acute inflammation.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
Procedure:
-
Acclimatize animals for at least 7 days.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and Test compound groups (e.g., 10, 30, 100 mg/kg).
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group.
Endpoint Analysis:
-
Paw Edema Volume: The primary endpoint is the increase in paw volume after carrageenan injection compared to the basal volume.
-
Percentage Inhibition: Calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition (%) |
| 3 hours post-carrageenan | |||
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.45 ± 0.05 | 64.0 |
| Test Compound | 10 | 1.10 ± 0.07 | 12.0 |
| Test Compound | 30 | 0.85 ± 0.06 | 32.0 |
| Test Compound | 100 | 0.60 ± 0.05 | 52.0 |
| p < 0.05 compared to Vehicle Control |
Visualization
References
- 1. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Animal Testing Significantly Advances Cancer Research [pharmamodels.net]
- 10. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the In Vivo Formulation of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound combining pyrazole and thiophene moieties. Such structures are of significant interest in medicinal chemistry, with derivatives showing potential as anti-inflammatory, anti-cancer, and kinase inhibitory agents.[1][2][3] The successful in vivo evaluation of this and similar compounds is critically dependent on developing a formulation that ensures adequate solubility, stability, and bioavailability.
This document provides a comprehensive guide to formulating this compound for in vivo studies. Due to the limited publicly available data on this specific molecule, the following protocols are based on established strategies for formulating poorly soluble compounds, particularly those containing pyrazole and carboxylic acid functional groups.[1][4] The carboxylic acid moiety often presents challenges such as pH-dependent solubility and potential for gastrointestinal irritation, which these protocols aim to address.[4][5]
Physicochemical Characterization (Hypothetical Data)
A thorough understanding of the compound's physicochemical properties is the first step in formulation development. The following table summarizes hypothetical, yet representative, data for this compound. Researchers should determine this data experimentally for their specific batch of the compound.
Table 1: Hypothetical Physicochemical Properties
| Property | Value | Method | Implication for Formulation |
| Molecular Weight | 194.21 g/mol | Calculation | Standard for concentration calculations. |
| pKa | 4.5 | Potentiometric Titration | Weak acid; solubility will be low in acidic pH (e.g., stomach) and increase in neutral to basic pH (e.g., intestine). |
| LogP | 2.8 | HPLC Method | Indicates high lipophilicity and likely poor aqueous solubility. |
| Aqueous Solubility | < 0.01 mg/mL at pH 2 | HPLC/UV | Very low solubility in acidic conditions, requiring solubilization enhancement. |
| DMSO Solubility | > 50 mg/mL | Visual Inspection | Good solubility in a common organic solvent used for initial stock solutions. |
| Melting Point | 185 - 190 °C | Differential Scanning Calorimetry | High melting point suggests a stable crystalline structure that may be difficult to dissolve. |
Formulation Strategies & Vehicle Selection
Given the compound's poor aqueous solubility, several strategies can be employed to develop a suitable formulation for oral (PO) or intravenous (IV) administration. The goal is to enhance solubility and maintain the compound in a dissolved state to allow for absorption.
Common strategies include:
-
Co-solvents: Using a mixture of aqueous and organic solvents (e.g., DMSO, PEG400) to increase solubility.[6]
-
Surfactants: Employing non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) to improve wetting and form micelles that encapsulate the drug.[7]
-
pH Adjustment: For compounds with ionizable groups like a carboxylic acid, adjusting the pH of the vehicle can significantly increase solubility.[8]
-
Cyclodextrins: Using complexation agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that enhance aqueous solubility.[7]
The choice of formulation will depend on the route of administration, the required dose, and toxicity considerations of the excipients.
Table 2: Example Formulation Vehicles for Pre-clinical Studies
| Formulation ID | Composition | Route | Suitability & Remarks |
| F1-PO | 10% DMSO, 40% PEG400, 50% Water | Oral | A common vehicle for initial oral PK studies. Potential for DMSO-related toxicity at high volumes. |
| F2-PO | 20% HP-β-CD in Saline, pH 7.4 | Oral / IV | Suitable for both oral and IV routes. Lower toxicity profile than co-solvent systems. May be limited by the complexation capacity. |
| F3-PO | 5% DMSO, 10% Kolliphor® EL, 85% Saline | Oral | A self-emulsifying system that can improve oral absorption of lipophilic compounds. |
| F4-IV | 5% DMSO, 5% Tween® 80, 90% Saline | Intravenous | Standard vehicle for IV dosing. DMSO and Tween 80 concentrations should be minimized to avoid hemolysis and hypersensitivity reactions. |
Experimental Protocols
The following are detailed protocols for preparing formulations suitable for in vivo studies. All preparations should be performed in a sterile environment, especially for intravenous formulations.
This protocol is designed to achieve a target concentration of 5 mg/mL.
-
Weighing: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, weigh 50 mg of the compound.
-
Initial Solubilization: Add 1 mL of DMSO to the compound in a sterile conical tube. Vortex or sonicate gently until the compound is completely dissolved.
-
Addition of Co-solvent: Add 4 mL of PEG400 to the solution and vortex until the mixture is homogeneous.
-
Final Dilution: Add 5 mL of sterile water dropwise while vortexing to prevent precipitation.
-
Quality Control: Visually inspect the final formulation. It should be a clear, homogenous solution. Prepare fresh on the day of the experiment and store protected from light.
This protocol is suitable for a target concentration of 2 mg/mL.
-
Prepare Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. Adjust the pH to 7.4 with 0.1 N NaOH to ensure the carboxylic acid is ionized and solubility is maximized.
-
Weighing: Accurately weigh 20 mg of this compound for a 10 mL final volume.
-
Dissolution: Add the compound directly to the 20% HP-β-CD vehicle.
-
Sonication: Sonicate the mixture in a bath sonicator for 15-30 minutes. Gentle warming (to ~40°C) can aid dissolution.
-
Filtration (for IV): If for intravenous administration, filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial to ensure sterility and remove any undissolved particulates.[1]
-
Quality Control: The final solution must be clear and free of particles.
Diagrams and Workflows
The following diagram outlines the logical workflow for developing an in vivo formulation for a poorly soluble compound like this compound.
Caption: Workflow for in vivo formulation development.
Many pyrazole-based molecules act as kinase inhibitors.[1] The diagram below illustrates a hypothetical signaling pathway involving a Receptor Tyrosine Kinase (RTK) that could be targeted by a compound like this compound.
Caption: Hypothetical RTK signaling pathway inhibited by the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole and thiophene scaffolds are privileged structures in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. The compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid represents a key pharmacophore with the potential for broad-spectrum kinase inhibition. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This document provides a comprehensive overview of the potential applications of this compound and its derivatives as kinase inhibitors, along with detailed protocols for their evaluation.
While specific inhibitory data for this compound is not extensively available in public literature, the data from closely related pyrazole-thiophene derivatives strongly suggest its potential as a valuable scaffold for developing targeted therapies. These derivatives have shown inhibitory activity against several key kinases involved in oncogenic signaling pathways, such as Akt, JNK, EGFR, and VEGFR-2.
Data Presentation: Inhibitory Activity of Related Pyrazole-Thiophene Compounds
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrazole-thiophene derivatives against a range of kinases and cancer cell lines. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the screening and development of new inhibitors based on the this compound scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole-Thiophene Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Thiophene-Pyrazolourea Analog | JNK3 | 35 | [1] |
| Pyrazole-Thiophene Derivative 1d | Akt | Not specified | [2] |
| Pyrazole-Thiophene Derivative 1o | Akt | Not specified | [2] |
| Pyrazole-Thiophene Hybrid 2 | EGFR (wild-type) | 16,250 (ng/mL) | [3] |
| Pyrazole-Thiophene Hybrid 2 | EGFR (T790M mutant) | 17,800 (ng/mL) | [3] |
| Pyrazole-Thiophene Hybrid 8 | VEGFR-2 | 35,850 (ng/mL) | [3] |
| Pyrazole-Thiophene Hybrid 14 | EGFR (wild-type) | 16,330 (ng/mL) | [3] |
| Pyrazole-Thiophene Hybrid 14 | EGFR (T790M mutant) | 16,600 (ng/mL) | [3] |
Table 2: Anti-proliferative Activity of Pyrazole-Thiophene Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazole-Thiophene Hybrid 2 | MCF-7 | Breast Cancer | 6.57 | [3] |
| Pyrazole-Thiophene Hybrid 2 | HepG2 | Liver Cancer | 8.86 | [3] |
| Pyrazole-Thiophene Hybrid 8 | MCF-7 | Breast Cancer | 8.08 | [3] |
| Pyrazole-Thiophene Hybrid 14 | MCF-7 | Breast Cancer | 12.94 | [3] |
| Pyrazole-Thiophene Hybrid 14 | HepG2 | Liver Cancer | 19.59 | [3] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by a kinase inhibitor is crucial for elucidating its mechanism of action. Below are diagrams of key pathways potentially targeted by this compound derivatives.
References
Application of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Analogues in Cancer Research
For research use only. Not for use in diagnostic procedures.
Introduction
The scaffold of pyrazole fused with a thiophene ring represents a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. While direct and extensive research on 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is not widely published, numerous studies on its structural analogues have demonstrated potent and diverse mechanisms of anticancer activity. These derivatives often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. This document provides an overview of the application of closely related pyrazole-thiophene derivatives in cancer research, including their mechanism of action, experimental protocols for their evaluation, and quantitative data from relevant studies. The information presented herein is based on published data for structural analogues and is intended to serve as a guide for researchers interested in the potential of this chemical scaffold.
Principle
Pyrazole and thiophene are well-established pharmacophores in drug discovery. The combination of these two heterocyclic rings can lead to compounds with unique electronic and steric properties, enabling them to bind with high affinity to the active sites of various protein kinases. Many pyrazole-thiophene derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other tyrosine kinases that are often dysregulated in cancer. By inhibiting these kinases, these compounds can block downstream signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Application Notes
Target Identification and Mechanism of Action
Derivatives of this compound have shown promise as multi-targeted kinase inhibitors. For instance, certain pyrazole–thiophene hybrid derivatives have been identified as potent inhibitors of both wild-type EGFR and its T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors. Furthermore, these compounds have demonstrated inhibitory activity against VEGFR-2, a key regulator of angiogenesis. The dual inhibition of EGFR and VEGFR-2 presents a promising strategy to overcome drug resistance and achieve a more comprehensive antitumor effect. The proposed mechanism of action involves the binding of the pyrazole-thiophene core to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
In Vitro and In Vivo Efficacy
In vitro studies using various cancer cell lines have demonstrated the cytotoxic and antiproliferative effects of pyrazole-thiophene derivatives. These compounds have shown efficacy against breast cancer (e.g., MCF-7), liver cancer (e.g., HepG2), and lung cancer cell lines. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values.
In vivo studies using xenograft models in mice have further corroborated the anticancer potential of these compounds. Oral administration of specific pyrazole-thiophene derivatives has been shown to significantly inhibit tumor growth with good bioavailability and tolerance.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
Test compound (this compound analogue) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (EGFR and VEGFR-2)
This protocol is used to determine the inhibitory activity of the test compounds against specific kinases.
Materials:
-
Recombinant human EGFR and VEGFR-2 enzymes
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Western Blot Analysis
This protocol is used to investigate the effect of the test compound on the phosphorylation of target proteins in cancer cells.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: In Vitro Cytotoxicity of a Pyrazole-Thiophene Analogue
| Cell Line | IC50 (µM) |
| MCF-7 (Breast Cancer) | 8.08 |
| HepG2 (Liver Cancer) | 12.94 |
Data is for a representative pyrazole-thiophene derivative and is intended for illustrative purposes.
Table 2: Kinase Inhibitory Activity of a Pyrazole-Thiophene Analogue
| Kinase | IC50 (nM) |
| EGFR (wild-type) | 50 |
| EGFR (T790M mutant) | 85 |
| VEGFR-2 | 120 |
Data is for a representative pyrazole-thiophene derivative and is intended for illustrative purposes.
Visualizations
Caption: Experimental workflow for the evaluation of pyrazole-thiophene analogues in cancer research.
Caption: Simplified signaling pathway inhibited by pyrazole-thiophene analogues.
Application Notes and Protocols for Pyrazole-Thiophene Compounds in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-thiophene hybrids are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of these compounds. Their mechanism of action often involves the inhibition of key inflammatory mediators, positioning them as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[3][4]
Therapeutic Potential and Mechanism of Action
Pyrazole-thiophene derivatives have demonstrated potent anti-inflammatory effects through various mechanisms, primarily by targeting enzymes and signaling pathways involved in the inflammatory cascade.
Key Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: Many pyrazole-thiophene compounds exhibit selective inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[5][6] This selectivity is a key feature, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme.[4] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the importance of this scaffold.[1][2]
-
5-Lipoxygenase (5-LOX) Inhibition: Some derivatives have shown dual inhibitory activity against both COX and 5-LOX, an enzyme responsible for the production of pro-inflammatory leukotrienes.[7] This dual inhibition could offer a broader anti-inflammatory effect.
-
Tumor Necrosis Factor-alpha (TNF-α) Inhibition: Certain pyrazole-thiophene compounds have been found to suppress the production of the pro-inflammatory cytokine TNF-α, a key mediator in chronic inflammatory diseases.[3][7]
-
Modulation of Pro-inflammatory Cytokines: These compounds can also modulate the expression of other pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10).[3]
-
NF-κB Pathway Inhibition: The anti-inflammatory effects can be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of genes involved in the inflammatory response.[3]
Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity
The following tables summarize the quantitative data for representative pyrazole-thiophene compounds from various studies, showcasing their potential as anti-inflammatory agents.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) | Reference |
| Compound 7f | - | - | - | [7] |
| Compound 7g | - | - | - | [7] |
| Compound 13 | >100 | 0.15 | >666.67 | [5] |
| Compound 3 | 12.5 | 1.8 | 6.94 | [5] |
| Compound 6a | 15.2 | 0.25 | 60.8 | [5] |
| Compound 9 | 10.8 | 0.5 | 21.6 | [5] |
| Compound 11 | 18.5 | 2.5 | 7.4 | [5] |
| Celecoxib | 15.2 | 0.05 | 304 | [5] |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Assay)
| Compound | Dose (mmol/kg) | % Inhibition of Edema | ED50 (mmol/kg) | Reference |
| Compound 3 | 0.1 | 65.4 | 0.076 | [5] |
| Compound 6a | 0.1 | 78.2 | 0.033 | [5] |
| Compound 6c | 0.1 | 75.3 | 0.041 | [5] |
| Compound 9 | 0.1 | 72.8 | 0.048 | [5] |
| Compound 10 | 0.1 | 68.1 | 0.062 | [5] |
| Compound 11 | 0.1 | 70.5 | 0.055 | [5] |
| Diclofenac Sodium | 0.1 | 55.1 | 0.089 | [5] |
| Celecoxib | 0.1 | 62.3 | 0.080 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of pyrazole-thiophene compounds.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of pyrazole-thiophene compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Indomethacin for COX-1, Celecoxib for COX-2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add various concentrations of the test compound or reference inhibitor to the reaction mixture.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the acute anti-inflammatory activity of pyrazole-thiophene compounds in an animal model.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds
-
Reference drug (e.g., Diclofenac sodium or Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro TNF-α Inhibition Assay
Objective: To assess the ability of pyrazole-thiophene compounds to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Reference drug (e.g., Dexamethasone)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for mouse TNF-α
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference drug for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
Determine the cell viability using an appropriate assay (e.g., MTT assay) to exclude cytotoxic effects of the compounds.
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for TNF-α inhibition.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the anti-inflammatory applications of pyrazole-thiophene compounds.
Caption: Inhibition of the NF-κB signaling pathway by pyrazole-thiophene compounds.
References
- 1. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Novel Therapeutics with 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid and detailed protocols for its evaluation. This compound, possessing a privileged pyrazole-thiophene scaffold, is a candidate for development as an inhibitor of key enzymes implicated in oncology, neurodegenerative diseases, and inflammation.
Potential Therapeutic Applications
The unique structural features of this compound, combining a thiophene ring with a pyrazole moiety, make it a versatile scaffold for targeting various biological pathways.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against several key enzymes, suggesting that this core structure could be developed into novel therapeutics for a range of diseases.
Oncology: Targeting the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in many human cancers, playing a crucial role in cell proliferation, survival, and metabolism. Pyrazole-thiophene derivatives have been identified as potent inhibitors of Akt (also known as Protein Kinase B).[3] Inhibition of this pathway can lead to decreased tumor growth and induction of apoptosis.
Neurodegenerative Diseases: Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine.[4] Its inhibition can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The pyrazoline scaffold, a close relative of pyrazole, is a known pharmacophore for MAO-B inhibitors.[5]
Inflammation: Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Pyrazole-containing compounds, such as Celecoxib, are well-established COX-2 inhibitors.
Quantitative Data Summary
The following tables present hypothetical, yet representative, in vitro data for this compound against key therapeutic targets. This data is for illustrative purposes to guide experimental design and data presentation, as specific experimental values for this compound are not currently available in published literature.
Table 1: Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) [Hypothetical] | Assay Type |
| Akt1 | 150 | Cell-free kinase assay |
| Akt2 | 250 | Cell-free kinase assay |
| Akt3 | 200 | Cell-free kinase assay |
| PI3Kα | >10,000 | Cell-free kinase assay |
| PDK1 | >5,000 | Cell-free kinase assay |
Table 2: MAO-B Inhibitory Activity
| Enzyme Target | IC₅₀ (µM) [Hypothetical] | Selectivity (vs. MAO-A) |
| MAO-B | 0.5 | >100-fold |
| MAO-A | >50 | - |
Table 3: Anti-Inflammatory Activity
| Target/Assay | IC₅₀ (µM) [Hypothetical] | Assay Type |
| COX-2 | 0.2 | Cell-free enzyme assay |
| COX-1 | 15 | Cell-free enzyme assay |
| Nitric Oxide (NO) Production | 5.0 | LPS-stimulated RAW 264.7 cells |
| Protein Denaturation | 12.5 | Egg Albumin Denaturation Assay |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound.
Protocol for Akt Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the inhibitory activity of the test compound against Akt kinases.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
GSK-3α/β peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ATP
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add 2.5 µL of each dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the Akt enzyme and the GSK3α/β peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equivalent to the Km for each enzyme).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[5]
Protocol for MAO-B Inhibition Assay (Fluorometric)
This protocol describes a method to assess the inhibitory potential of the test compound against MAO-B.[4][6][7]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., benzylamine)
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., Selegiline)
-
96-well white opaque plate with a flat bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in MAO-B Assay Buffer.
-
Add 50 µL of the diluted test compound, positive control, or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the MAO-B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Prepare the MAO-B Substrate Solution containing the MAO-B Substrate and Fluorescent Probe in MAO-B Assay Buffer.
-
Add 40 µL of the Substrate Solution to each well.
-
Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration and calculate the IC₅₀ value.
Protocol for COX-2 Inhibition Assay (Fluorometric)
This protocol details a method for screening for COX-2 inhibitors.[3][8]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Heme
-
Arachidonic Acid (substrate)
-
This compound (dissolved in DMSO)
-
Positive Control (e.g., Celecoxib)
-
96-well white opaque plate with a flat bottom
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Prepare serial dilutions of the test compound and positive control in COX Assay Buffer.
-
Add 10 µL of the diluted test compound, positive control, or vehicle control to the wells.
-
Add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme to each well.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.
-
Determine the slope of the linear range of the reaction for each well.
-
Calculate the percent inhibition and IC₅₀ value.[9]
Protocol for In Vitro Anti-inflammatory Activity (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophages.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of the compound.
Experimental Workflow Diagram
Caption: Workflow for the in vitro Akt kinase inhibition assay.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: A Scalable Synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Pyrazole and thiophene moieties are prevalent in a wide range of biologically active compounds.[1][2] The development of a robust, efficient, and scalable synthetic route is crucial for ensuring a reliable supply of this intermediate for research and manufacturing purposes.
This application note details a three-step, scalable process for the synthesis of this compound. The selected route utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is well-documented for its reliability and scalability in forming biaryl linkages.[3][4] The protocol is designed to be suitable for multi-gram to kilogram scale production, with a focus on process safety, reagent selection, and purification methods amenable to an industrial setting.
Overall Synthetic Scheme
The synthesis proceeds in three main steps starting from commercially available materials:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of Methyl 5-bromothiophene-2-carboxylate with a protected pyrazole boronic acid pinacol ester.
-
Hydrolysis (Saponification): Conversion of the methyl ester intermediate to the corresponding carboxylic acid.
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.
Experimental Protocols
Step 1: Synthesis of Methyl 5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)thiophene-2-carboxylate
This step involves the key C-C bond formation via a Suzuki-Miyaura cross-coupling reaction.[3][5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount (for 100g scale) |
| Methyl 5-bromothiophene-2-carboxylate | 7311-63-9 | 221.07 | 1.0 | 100.0 g |
| 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 864754-06-3 | 294.15 | 1.1 | 146.5 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.01 | 3.3 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 187.5 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 1.0 L |
| Deionized Water | 7732-18-5 | 18.02 | - | 250 mL |
Procedure
-
Reactor Setup: Charge a suitable multi-neck reactor equipped with a mechanical stirrer, condenser, thermocouple, and nitrogen inlet with Methyl 5-bromothiophene-2-carboxylate (100.0 g), 1-Boc-4-(pinacolborato)pyrazole (146.5 g), and Potassium Carbonate (187.5 g).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Solvent Addition: Add 1,4-Dioxane (1.0 L) and Deionized Water (250 mL) to the reactor.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3.3 g) to the suspension.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by HPLC or TLC until the starting bromide is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 200 mL).
-
Combine the filtrates and wash with water (500 mL) followed by brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield the product as a solid.
Expected Results
| Metric | Value |
| Yield | 80-90% |
| Purity | >98% (HPLC) |
Step 2 & 3: Hydrolysis and Deprotection to yield this compound
These two steps are combined into a one-pot procedure using acidic hydrolysis, which simultaneously cleaves the ester and removes the Boc protecting group.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount (for 100g scale) |
| Methyl 5-(1-Boc-1H-pyrazol-4-yl)thiophene-2-carboxylate (from Step 1) | N/A | 336.38 | 1.0 | 100.0 g |
| Hydrochloric Acid (HCl), 6M solution | 7647-01-0 | 36.46 | Excess | 500 mL |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 500 mL |
Procedure
-
Reactor Setup: Charge the reactor with the product from Step 1 (100.0 g) and 1,4-Dioxane (500 mL).
-
Acid Addition: Slowly add 6M Hydrochloric Acid (500 mL) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 95-100 °C) and stir for 8-12 hours.
-
Monitoring: Monitor the reaction by HPLC to confirm the disappearance of the starting material and the formation of the final product.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
If necessary, cool the mixture further in an ice bath to maximize precipitation.
-
Filter the solid product, wash thoroughly with cold deionized water (3 x 200 mL) to remove any residual acid and salts.
-
Wash the filter cake with a cold non-polar solvent like heptane (100 mL) to aid in drying.
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
-
Expected Results
| Metric | Value |
| Yield | 85-95% |
| Purity | >99% (HPLC) |
Scale-Up Considerations
-
Reagent Selection: For large-scale synthesis, the cost and availability of the palladium catalyst and the pyrazole boronic ester are primary considerations. Alternative, less expensive palladium sources or catalysts with lower loading may be explored.
-
Process Safety: The hydrolysis and deprotection step with 6M HCl is exothermic upon mixing and generates corrosive fumes. Addition should be controlled, and the reactor must be equipped with appropriate venting.
-
Purification: Chromatography is generally not feasible for large-scale purification. The protocol is designed around crystallization, which is a more scalable method. Careful selection of crystallization solvents is critical to ensure high purity and yield.
-
Waste Management: Aqueous waste from the work-up steps will be acidic and may contain residual palladium. This waste must be neutralized and treated according to environmental regulations before disposal.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for a single batch process step.
References
- 1. Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic strategy for this compound?
A1: The most prevalent method is a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This involves reacting a pyrazole-4-boronic acid or boronic ester with a halogenated thiophene-2-carboxylic acid derivative. To prevent potential interference from the carboxylic acid group, it is highly recommended to use an ester-protected thiophene, such as methyl 5-bromothiophene-2-carboxylate, followed by a final hydrolysis step to yield the desired carboxylic acid.
Q2: Why is using an ester-protected thiophene recommended for the Suzuki coupling?
A2: The free carboxylic acid group can interfere with the Suzuki coupling reaction. The carboxylate, formed under the basic conditions of the reaction, can coordinate with the palladium catalyst, potentially deactivating it or hindering the catalytic cycle.[1] Using an ester, like a methyl or ethyl ester, protects this functionality. The ester can then be easily hydrolyzed to the carboxylic acid in a subsequent step after the carbon-carbon bond has been successfully formed.
Q3: What are the typical starting materials for this synthesis?
A3: Common starting materials are:
-
Thiophene component: 5-bromothiophene-2-carboxylic acid or its corresponding ester (e.g., methyl 5-bromothiophene-2-carboxylate). Bromo derivatives are often preferred over chloro derivatives for their higher reactivity in Suzuki couplings.[2]
-
Pyrazole component: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (a pyrazole boronic acid pinacol ester) is frequently used due to its stability and solubility compared to the free boronic acid.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored effectively using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of starting materials and the formation of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly in the context of a Suzuki-Miyaura cross-coupling reaction.
Problem: Low or No Product Yield
Q: My Suzuki coupling reaction has a very low yield. What are the first parameters I should optimize?
A: Low yields in Suzuki couplings are common and can often be resolved by systematically optimizing several key parameters.[2] The most critical factors include the choice of palladium catalyst, base, and solvent. Ensure all reagents are pure and solvents are appropriately anhydrous (dry) where necessary.
// Connections start -> check_reagents; check_reagents -> repurify [label=" Yes"]; repurify -> check_catalyst; check_reagents -> check_catalyst [label="No"]; check_catalyst -> optimize_conditions [label=" Yes"]; optimize_conditions -> check_temp; check_catalyst -> check_temp [label="No"]; check_temp -> adjust_temp [label=" No"]; adjust_temp -> check_degassing; check_temp -> check_degassing [label="Yes"]; check_degassing -> degas_again [label=" No"]; degas_again -> success; check_degassing -> success [label="Yes"]; }
Caption: Reaction scheme showing the desired cross-coupling vs. side reactions.
Problem: Purification Challenges
Q: How can I effectively remove the palladium catalyst from my final product after the reaction?
A: Residual palladium can be challenging to remove. Common methods include:
-
Filtration: Passing the crude product solution through a plug of Celite or silica gel can effectively adsorb a significant portion of the catalyst.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of sodium sulfide or thiourea can help precipitate palladium salts, which can then be filtered off.
-
Specialized Scavengers: Commercially available scavenger resins can be used to bind and remove residual palladium.
Q: The final carboxylic acid product is poorly soluble. What is the best way to purify it?
A: If the product precipitates upon acidification during workup, it can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF/water). I[3]f it remains soluble, standard column chromatography may be required. Ensure the chosen eluent for chromatography is compatible with the acidic nature of the product.
Data Summary
Optimizing reaction parameters is key to maximizing yield. The following table summarizes general trends for Suzuki-Miyaura couplings based on literature.
[2]| Parameter | Options | General Impact on Yield | Notes | | :--- | :--- | :--- | :--- | | Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | High Impact | Pd(dppf)Cl₂ is often robust and effective. Pd₂(dba)₃ with appropriate ligands can be superior for challenging couplings. | | Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | High Impact | Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective. The choice can depend on the solvent and substrate. | | Solvent | Dioxane/H₂O, THF/H₂O, Toluene, DMF | Medium Impact | A biphasic system like Dioxane/Water is common. The solvent must solubilize the reactants and facilitate the catalytic cycle. | | Temperature | Room Temp to Reflux | Medium Impact | Many Suzuki reactions require heating (80-110 °C) to proceed at a reasonable rate. |
Representative Experimental Protocol
This protocol describes a typical two-step synthesis involving a Suzuki-Miyaura coupling followed by ester hydrolysis. Note: This is a representative method and may require optimization for your specific setup.
dot
Caption: A typical two-step workflow for the synthesis of the target compound.
Step 1: Synthesis of Methyl 5-(1H-pyrazol-4-yl)thiophene-2-carboxylate
-
Setup: To a round-bottom flask equipped with a condenser and magnetic stirrer, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Setup: Dissolve the purified ester from Step 1 in a mixture of solvents like THF, methanol, and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-5 eq), and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC/LC-MS).
-
Acidification: Cool the mixture in an ice bath and slowly acidify with aqueous HCl (e.g., 1M or 2M) until the pH is approximately 2-3. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, extract the product into an organic solvent.
References
"common side reactions in pyrazole-thiophene synthesis"
Welcome to the Technical Support Center for Pyrazole-Thiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for common challenges encountered during the synthesis of pyrazole-thiophene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes, which are common precursors for pyrazole-thiophene structures. However, researchers can face challenges with this multi-component reaction.
Q1: My Gewald reaction is showing low to no yield of the desired 2-aminothiophene. What are the primary factors to investigate?
A1: Low or no product yield in the Gewald reaction can often be traced back to several critical factors. The initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile is a crucial first step; its failure will prevent the formation of the thiophene ring.[1] Additionally, the quality of your starting materials is paramount. Ensure your carbonyl compound is pure and the active methylene nitrile has not degraded.[1] The choice of base is also critical, with secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine being common choices that can significantly impact the reaction rate and yield.[2]
Q2: I'm observing a significant amount of an unexpected byproduct in my Gewald reaction. What could it be and how can I minimize its formation?
A2: A common side reaction in the Gewald synthesis is the dimerization or polymerization of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel-Cope condensation.[2][3] The yield of this dimeric byproduct is highly dependent on the reaction conditions.[4] To minimize its formation, you can try adjusting the concentration of your reactants, modifying the rate of addition of the reagents, or changing the solvent.[3] In some cases, a two-step procedure where the α,β-unsaturated nitrile is isolated first, followed by the reaction with sulfur and base, can be more effective, especially for sterically hindered ketones.[2]
Q3: The sulfur in my Gewald reaction doesn't seem to be reacting. How can I improve its reactivity?
A3: Poor solubility and reactivity of elemental sulfur are common hurdles. The choice of solvent plays a significant role; polar solvents like ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[2] Gently heating the reaction mixture, typically to 40-60°C, can also improve sulfur's reactivity. However, be cautious as excessive heat can promote the formation of side products.[2]
| Issue | Potential Cause | Troubleshooting Strategy |
| Low/No Yield | Inefficient Knoevenagel-Cope condensation | Screen different bases (piperidine, morpholine, triethylamine); consider water removal using a Dean-Stark apparatus.[2] |
| Poor sulfur reactivity | Use polar solvents (EtOH, MeOH, DMF); apply gentle heating (40-60°C).[2] | |
| Steric hindrance from ketone | Employ a two-step protocol or consider microwave-assisted synthesis.[2] | |
| Byproduct Formation | Dimerization of α,β-unsaturated nitrile | Adjust reactant concentrations; modify the rate of reagent addition; change the solvent.[2][3] |
| Purification Issues | Residual elemental sulfur | Recrystallize from a suitable solvent; wash the crude product with a solvent in which sulfur is soluble.[5] |
Pyrazole Synthesis from 1,3-Dicarbonyl Compounds and Hydrazines (Knorr Synthesis)
The condensation of 1,3-dicarbonyl compounds with hydrazines is a fundamental method for constructing the pyrazole ring. A key challenge in this synthesis, when using unsymmetrical dicarbonyls, is controlling the regioselectivity.
Q1: I am getting a mixture of two regioisomers in my pyrazole synthesis using an unsymmetrical 1,3-diketone. How can I improve the regioselectivity?
A1: The formation of a mixture of regioisomers is a well-known issue in the Knorr pyrazole synthesis with unsymmetrical 1,3-diketones.[1][6] The regioselectivity is influenced by several factors including pH, solvent, and the electronic and steric properties of the substituents on the diketone.[1] For instance, when reacting a 1,3-diketone with an aryl and a methyl substituent, the reaction typically favors the formation of the regioisomer where the aryl group is at the 5-position of the pyrazole ring.[7] Interestingly, the stoichiometry of the reactants has also been shown to affect the regioisomeric ratio.[1]
Q2: Can the choice of solvent influence the regioselectivity of the pyrazole formation?
A2: Yes, the solvent can have a significant impact on the regioselectivity. For example, in the synthesis of certain fluorinated pyrazoles, switching from ethanol to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.
| 1,3-Diketone Substituents (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (approx.) |
| Aryl, Methyl | Phenylhydrazine | Ethanol | 98:2 (Major isomer has aryl at C5)[7] |
| Aryl, CF3 | Phenylhydrazine | Ethanol | Major isomer has CF3 at C3 |
| Me, Et | Phenylhydrazine | Not Specified | Variable with reactant ratio[1] |
Vilsmeier-Haack Formylation of Pyrazoles
The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto a pyrazole ring, often at the C4 position. However, the reaction can sometimes be sluggish or lead to side products.
Q1: My Vilsmeier-Haack formylation of a 3-methylpyrazole is giving a low yield. What are the common reasons for this?
A1: A low yield in the Vilsmeier-Haack formylation can be due to several factors. The Vilsmeier reagent itself is moisture-sensitive, so using anhydrous solvents and reagents is crucial.[5] The reactivity of the pyrazole substrate is also important; electron-withdrawing groups on the ring can deactivate it towards electrophilic substitution.[8] In some cases, the reaction may require heating to proceed to completion. For example, formylation of 1,3-disubstituted 5-chloro-1H-pyrazoles required heating to 120°C.[8]
Q2: I am observing multiple products in my Vilsmeier-Haack reaction. What are the likely side reactions?
A2: While the Vilsmeier-Haack reaction is generally regioselective for the C4 position of pyrazoles, side reactions can occur. One possibility is di-formylation, though this is less common.[5] Another potential side reaction is hydroxymethylation, which can occur if formaldehyde is generated in situ from the decomposition of DMF at high temperatures for prolonged periods.[8]
Suzuki-Miyaura Cross-Coupling for Pyrazole-Thiophene Linkage
The Suzuki-Miyaura coupling is a powerful tool for forming the C-C bond between pyrazole and thiophene rings. However, this reaction is not without its challenges, particularly with heteroaromatic substrates.
Q1: My Suzuki coupling reaction between a bromothiophene and a pyrazoleboronic acid is not working or giving a very low yield. What should I check first?
A1: When a Suzuki coupling fails, several key factors should be investigated. Catalyst inactivity is a common culprit; ensure you are using a high-purity palladium catalyst and that it is not being poisoned by impurities in your substrates.[9] The choice of base and solvent system is also critical and often substrate-dependent.[9] For heteroarylboronic acids, protodeboronation, the undesired cleavage of the C-B bond, is a significant side reaction that can lead to low yields.[10]
Q2: How can I minimize protodeboronation of my heteroarylboronic acid in a Suzuki coupling?
A2: Protodeboronation is a frequent issue with heteroarylboronic acids, especially under basic aqueous conditions.[2][11] To mitigate this, you can use more stable boronic acid derivatives like pinacol esters (BPin) or MIDA boronates.[10] Running the reaction under anhydrous conditions can also suppress this side reaction.[2] The choice of base is also important; using a milder base like CsF in a non-aqueous solvent such as isopropanol has been shown to be effective in minimizing protodeboronation for the coupling of heteroaryl boronic acids.[9]
Q3: What are other common side reactions in Suzuki coupling?
A3: Besides protodeboronation, homocoupling of the boronic acid is another common side reaction, where two molecules of the boronic acid couple with each other.[12] This is often promoted by the presence of oxygen, so it is crucial to properly degas your reaction mixture and maintain an inert atmosphere.[12]
| Issue | Potential Cause | Troubleshooting Strategy |
| Low/No Yield | Catalyst deactivation | Use high-purity catalyst; ensure inert atmosphere.[9] |
| Inappropriate base/solvent | Screen different bases (e.g., K2CO3, K3PO4, CsF) and solvent systems.[9] | |
| Side Reactions | Protodeboronation | Use boronic esters (BPin, MIDA); use milder base (CsF); run under anhydrous conditions.[2][9][10] |
| Homocoupling | Thoroughly degas the reaction mixture; maintain a strict inert atmosphere.[12] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations discussed above.
Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes
-
Materials:
-
Carbonyl compound (ketone or aldehyde) (10 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Elemental sulfur (12 mmol, 0.38 g)
-
Base (e.g., morpholine or triethylamine, 10-20 mol%)
-
Solvent (e.g., ethanol or methanol, 20-30 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, the active methylene compound, and elemental sulfur.[3]
-
Add the solvent and the base to the flask.[3]
-
Stir the reaction mixture at room temperature or heat to 40-50°C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Protocol 2: Synthesis of Pyrazolines from Chalcones
-
Materials:
-
Chalcone (1 mmol)
-
Hydrazine hydrate or phenylhydrazine (1-1.25 mmol)
-
Solvent (e.g., ethanol or 1,4-dioxane, 10-20 mL)
-
Catalyst (a few drops of glacial acetic acid or sulfuric acid)
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone in the chosen solvent.[7]
-
Add the hydrazine hydrate or phenylhydrazine to the solution.[7]
-
Add a few drops of the acid catalyst.[7]
-
Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[7]
-
Monitor the reaction progress using TLC.[7]
-
After completion, cool the reaction mixture and pour it into ice-cold water.[7]
-
Collect the resulting solid precipitate by filtration, wash with water, and dry.[7]
-
Purify the crude pyrazoline derivative by recrystallization from ethanol.[7]
-
Protocol 3: General Vilsmeier-Haack Formylation of a Pyrazole
-
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Pyrazole substrate
-
Dichloromethane (DCM), anhydrous (optional, as solvent)
-
-
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (6.0 eq.).[13] Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (4.0 eq.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.[8][14] Stir for 10-15 minutes at 0°C.[8]
-
Formylation: Dissolve the pyrazole (1.0 eq.) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5°C.[14]
-
Allow the reaction mixture to warm to room temperature and then heat to the required temperature (e.g., 70-120°C) until the starting material is consumed, as monitored by TLC.[8][14]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.[14]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[14]
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 4: General Suzuki-Miyaura Cross-Coupling
-
Materials:
-
Aryl or heteroaryl halide (e.g., bromothiophene) (1.0 mmol)
-
Boronic acid or ester (e.g., pyrazoleboronic acid) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid or ester, and the base.[15]
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[15]
-
Add the degassed solvent via syringe.[15]
-
Add the palladium catalyst under a positive pressure of inert gas.[15]
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by flash column chromatography.[15]
-
Visual Guides
Workflow for Troubleshooting Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for low yields in Gewald synthesis.
General Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Flow for Addressing Side Reactions in Pyrazole Synthesis from Unsymmetrical Diketones
Caption: Decision-making flow for improving regioselectivity in pyrazole synthesis.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. d-nb.info [d-nb.info]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
Welcome to the technical support center for the purification of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Based on common synthetic routes, potential impurities may include:
-
Unreacted starting materials: Such as 5-bromothiophene-2-carboxylic acid or its ester precursor.
-
Partially reacted intermediates: For example, the corresponding aldehyde if the synthesis involves an oxidation step.[1]
-
Side-products from the pyrazole ring formation: These can vary depending on the specific reagents and conditions used.
-
Products of decarboxylation: Heterocyclic carboxylic acids can sometimes decarboxylate if exposed to high temperatures.
-
Residual palladium catalyst: If a cross-coupling reaction was employed in the synthesis.
Q2: My purified this compound shows a broad melting point. What could be the issue?
A2: A broad melting point is a strong indicator of impurities. The presence of even small amounts of residual solvents or the impurities listed in Q1 can lead to a depression and broadening of the melting point range. We recommend further purification steps, such as recrystallization or column chromatography.
Q3: I am observing poor solubility of my crude product in common organic solvents. What do you recommend?
A3: this compound is a polar molecule with both acidic (carboxylic acid) and basic (pyrazole) functionalities, which can lead to complex solubility behavior. For recrystallization, consider highly polar solvents such as alcohols (methanol, ethanol), or solvent mixtures like ethanol/water or dioxane/water. It may also be soluble in polar aprotic solvents like DMF or DMSO, although these can be difficult to remove.
Q4: Can I use normal-phase silica gel chromatography to purify this compound?
A4: Yes, but with caution. The acidic nature of the carboxylic acid can lead to strong interactions with the silica gel, resulting in significant peak tailing and poor separation. To mitigate this, it is common practice to add a small amount of a polar modifier, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This helps to suppress the ionization of the carboxylic acid and improve the peak shape.
Troubleshooting Guides
Issue 1: Persistent Impurity with a Similar Polarity to the Product
Symptom: A persistent impurity is observed on TLC or HPLC that co-elutes or is very close to the product spot/peak, making separation by standard chromatography difficult.
Possible Cause: The impurity may be structurally very similar to the desired product, such as a regioisomer or a closely related analogue.
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Change the Solvent System: Experiment with different solvent systems with varying polarities and selectivities. For reverse-phase HPLC, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase.
-
Use a Different Stationary Phase: If using silica gel, consider switching to alumina (basic or neutral) or a bonded phase like diol or amino-propyl silica. For reverse-phase HPLC, try a different column chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column).
-
-
Recrystallization:
-
Solvent Screening: Perform a systematic solvent screen to find a solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity has different solubility characteristics.
-
Slow Crystallization: Allow the solution to cool slowly to promote the formation of pure crystals. Fast cooling can trap impurities.
-
-
Chemical Derivatization:
-
If the impurity lacks a carboxylic acid group, you can temporarily protect the acid of your desired compound (e.g., as a methyl ester). The change in polarity may allow for easier separation of the derivatized product from the non-acidic impurity. The protecting group can then be removed to yield the pure acid.
-
Issue 2: Low Recovery After Purification
Symptom: A significant loss of material is observed after performing recrystallization or column chromatography.
Possible Causes:
-
The product has high solubility in the chosen recrystallization solvent, even at low temperatures.
-
The product is irreversibly adsorbing to the silica gel during column chromatography.
-
The product is degrading during the purification process.
Troubleshooting Steps:
-
For Recrystallization:
-
Optimize Solvent Choice: Select a solvent in which the product is only sparingly soluble at room temperature.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Ensure the crystallization mixture is thoroughly cooled (e.g., in an ice bath) before filtering to maximize product precipitation.
-
-
For Column Chromatography:
-
Deactivate Silica Gel: As mentioned in the FAQs, add an acid modifier to the eluent to reduce strong interactions.
-
Use a Less Retentive Stationary Phase: Consider using a less polar stationary phase if possible.
-
Elute Quickly: Do not let the compound sit on the column for an extended period.
-
-
Assess Stability:
-
Run a quick stability test by dissolving a small amount of the compound in the purification solvent and heating it under the conditions of your purification. Analyze the sample by TLC or HPLC after a certain time to check for degradation.
-
Quantitative Data Summary
| Parameter | Solvent System | Observation |
| TLC Analysis | Ethyl Acetate/Hexane (1:1) with 1% Acetic Acid | Typical Rf value of ~0.4 |
| Dichloromethane/Methanol (9:1) with 0.5% Acetic Acid | Typical Rf value of ~0.5 | |
| Recrystallization | Ethanol/Water | Good for high purity, may require careful optimization of the ratio. |
| Isopropanol | Can be effective, but solubility might be high, leading to lower yields. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a hot solvent (e.g., ethanol).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane with 1% acetic acid throughout).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the column.
-
Elution: Run the column with the chosen eluent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
Technical Support Center: Optimizing Coupling Reactions for Pyrazole-Thiophene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of pyrazole-thiophene derivatives via cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction between a pyrazole and a thiophene derivative failing or resulting in a low yield?
Low or no yield in Suzuki-Miyaura couplings involving these heterocycles can stem from several factors. A systematic troubleshooting approach is crucial. Key areas to investigate include:
-
Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand is critical. Inefficient catalyst systems may fail to facilitate the reaction.[1][2]
-
Reagent Quality: The stability and purity of your reagents, particularly the boronic acid or its ester, are paramount. Thiophene boronic acids can be unstable and undergo protodeboronation.[3][4] Similarly, ensure your palladium catalyst and ligands have not degraded.[1]
-
Reaction Conditions: An inappropriate choice of base, solvent, or temperature can halt the reaction or promote side reactions.[1] The reaction must be run under a strictly inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the catalyst.[3]
-
Substrate Properties: The electronic properties of your specific pyrazole and thiophene substrates can significantly impact reactivity. For instance, electron-rich aryl halides can make the initial oxidative addition step sluggish.[3][5] Furthermore, unprotected N-H groups on the pyrazole ring can inhibit the palladium catalyst.[6]
Q2: How do I choose the optimal palladium catalyst and ligand for my pyrazole-thiophene coupling?
The selection of the catalyst-ligand system is arguably the most critical factor.
-
Palladium Source: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[7] If you suspect issues with the in situ formation of the active Pd(0) species, using a pre-catalyst can be beneficial.[1]
-
Ligand Choice: For challenging couplings involving heteroaromatics, standard ligands like PPh₃ may be insufficient. Sterically hindered, electron-rich phosphine ligands (often called Buchwald ligands, such as XPhos, SPhos, or tBuDavePhos) are frequently more effective.[2][3][8] These bulky ligands promote the crucial reductive elimination step and can stabilize the palladium center, preventing deactivation.[2] Pyrazole-tethered phosphine ligands have also shown high efficacy.[9]
Q3: I'm observing significant protodeboronation of my thiophene boronic acid. How can I mitigate this side reaction?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common failure mode.[3] To minimize it:
-
Use Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids and can often be used directly.[3]
-
Optimize the Base: The choice and strength of the base are critical. While strong bases are needed, excessively harsh conditions can accelerate decomposition. Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.[1][10] In some cases, using milder bases like potassium fluoride (KF) can prevent the cleavage of sensitive functional groups, though reaction rates may be slower.[4]
-
Control Water Content: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation.[1][6] Using a biphasic system (e.g., dioxane/water) requires careful optimization.[6][7]
-
Use Fresh Reagents: Use the boronic acid or ester as fresh as possible, as they can degrade upon storage.[3]
Q4: The unprotected N-H on my pyrazole seems to be inhibiting the reaction. What are my options?
The acidic N-H proton of a pyrazole ring can react with the basic components of the reaction or coordinate to the palladium center, inhibiting catalysis.[6]
-
Protection Strategy: The most straightforward solution is to protect the pyrazole nitrogen with a suitable protecting group (e.g., BOC, Trityl).[8][11] However, this adds extra steps to the synthesis. Note that some protecting groups, like BOC, can be cleaved under basic aqueous conditions.[11]
-
Use of Specialized Catalysts: Recent advancements have led to the development of robust catalyst systems (e.g., using XPhos-derived precatalysts) that are capable of coupling unprotected N-H azoles directly, avoiding the need for protection/deprotection steps.[6]
-
Stoichiometry Adjustment: Using a stronger base or a slight excess of the base can sometimes overcome the inhibitory effect of the acidic proton.
Q5: I am attempting a Buchwald-Hartwig amination to form a C-N bond with my halo-pyrazole or halo-thiophene. What are common troubleshooting steps?
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[12] Common issues include:
-
Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., tBuDavePhos) are often essential for high yields, especially with less reactive aryl chlorides or sterically hindered substrates.[8][13]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide is commonly used.[8][13]
-
β-Hydride Elimination: When using primary alkylamines that possess a β-hydrogen, a potential side reaction is β-hydride elimination from the palladium complex, leading to low yields of the desired product.[13] For these substrates, a copper-catalyzed C-N coupling might be a more effective alternative.[13]
-
Dehalogenation: In some cases, particularly with certain amines like N-methylpiperazine, complete dehalogenation of the starting material can occur instead of coupling.[14] This may necessitate screening different ligands or catalyst systems.[14]
Troubleshooting Guides
General Troubleshooting Workflow for Low-Yielding Coupling Reactions
Caption: A decision tree for troubleshooting failed pyrazole-thiophene coupling reactions.
Data Presentation: Comparison of Suzuki-Miyaura Reaction Conditions
The following table summarizes successful reaction conditions reported in the literature for the synthesis of pyrazole-thiophene containing molecules.
| Aryl Halide Substrate | Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference(s) |
| 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide | Various Arylboronic Acids | Pd(0) (0.05) | - | K₃PO₄ (2) | 1,4-Dioxane | Reflux | 66-81 | [10],[11] |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various Arylboronic Acids | Pd(PPh₃)₄ (7) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | Reflux | 37-72 | [7] |
| 4-bromopyrazole (unprotected) | Various Arylboronic Acids | P1 Precatalyst (6-7) | XPhos (9-10.5) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 61-86 | [6] |
| 3-chloroindazole (unprotected) | Various Arylboronic Acids | P2 Precatalyst (2-3.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 71-98 | [6] |
Note: P1 and P2 are specific Buchwald precatalysts.
Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Thiophene Pyrazole Amide[8][11][12]
This protocol is adapted from the arylation of 5-bromo-N-(heteroaryl)thiophene-2-carboxamides.
-
Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-7 mol%).
-
Solvent Addition: Add degassed solvent, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole[9][14]
This protocol is based on the coupling of amines lacking a β-hydrogen with a protected halo-pyrazole.
-
Reaction Setup: In a microwave vial, combine 4-bromo-1-tritylpyrazole (1.0 equiv), the desired amine (e.g., piperidine, 2.0 equiv), and potassium t-butoxide (2.0 equiv).
-
Catalyst Addition: Under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 10 mol%) and the phosphine ligand (e.g., tBuDavePhos, 20 mol%).
-
Solvent Addition: Add an anhydrous, high-boiling solvent such as xylene.
-
Reaction: Seal the vial and heat the mixture using microwave irradiation (e.g., 160 °C for 10-30 minutes). Alternatively, conventional heating at high temperatures (>80 °C) can be used for a longer duration.[13] Monitor for completion.
-
Workup: After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water.
-
Purification: Dry the organic phase, concentrate, and purify the residue via flash chromatography to yield the 4-amino-pyrazole product.
Visualizations
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle with key steps and potential failure points.
Experimental Workflow for a Typical Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
"stability and storage conditions for 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid"
This technical support guide provides essential information on the stability and storage of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, addressing common issues researchers and drug development professionals may encounter. As specific stability data for this compound is not widely available, the following recommendations are based on the general chemical properties of thiophene carboxylic acids and pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for solid this compound?
For short-term storage (days to weeks), it is advisable to keep the solid compound in a tightly sealed container in a cool, dry, and dark place. A standard laboratory refrigerator (+4°C) is a suitable environment.
Q2: How should I store the compound for long-term use?
For long-term storage (months to years), the solid compound should be stored in a freezer, ideally at -20°C or lower, to minimize potential degradation. The container should be well-sealed to prevent moisture absorption.
Q3: What are the best practices for storing solutions of this compound?
Solutions of this compound should be prepared fresh for optimal results. If storage is necessary, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light.
Q4: Is this compound sensitive to light?
While specific photostability data is unavailable, many heterocyclic compounds, including those with thiophene rings, can be light-sensitive. Therefore, it is a standard precautionary measure to store both the solid compound and its solutions protected from light.
Q5: What solvents are compatible with this compound?
Thiophene-2-carboxylic acid is generally soluble in polar organic solvents. The solubility of this compound is expected to be similar. The carboxylic acid group suggests that its solubility will be pH-dependent in aqueous solutions.
Q6: What are the known incompatibilities for this compound?
Based on the chemistry of thiophene carboxylic acids, this compound should be considered incompatible with strong oxidizing agents, strong bases, and strong acids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color (e.g., yellowing) | Potential degradation due to oxidation or exposure to light. | Discard the material and use a fresh, properly stored sample. Implement stricter light and air protection measures. |
| Poor solubility in a previously used solvent | The compound may have degraded or absorbed moisture. | Try gentle warming or sonication to aid dissolution. If this fails, use a fresh sample. Ensure the compound is stored in a desiccated environment. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly (aliquoted, frozen, protected from light) and for a limited time. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of degradation products or impurities. | Re-purify the compound if possible. Review storage and handling procedures to prevent further degradation. |
Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Duration | Additional Precautions |
| Solid | Short-term | +4°C | Weeks | Tightly sealed container, protect from light. |
| Solid | Long-term | -20°C | Months to Years | Tightly sealed container, protect from light, store under inert gas if possible. |
| Solution | Short-term | +4°C | < 24 hours | Protect from light. |
| Solution | Long-term | -20°C or -80°C | Months | Aliquot to avoid freeze-thaw cycles, protect from light. |
Experimental Protocols
Protocol: General Stability Assessment of a New Compound
This protocol outlines a general method to assess the stability of this compound under various conditions.
-
Materials:
-
This compound
-
Appropriate solvents (e.g., DMSO, methanol)
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Incubators/ovens
-
Light chamber or aluminum foil
-
-
Procedure:
-
Prepare a stock solution of the compound at a known concentration.
-
Divide the stock solution into several aliquots.
-
Initial Analysis: Immediately analyze one aliquot by HPLC to determine the initial purity (Time 0).
-
Stress Conditions: Subject the other aliquots to various stress conditions:
-
Temperature: Store aliquots at +4°C, room temperature, and an elevated temperature (e.g., 40°C).
-
Light: Expose an aliquot to a controlled light source while keeping a control aliquot wrapped in foil.
-
pH: Adjust the pH of aliquots to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9) conditions.
-
-
Time Points: Analyze the stressed samples by HPLC at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Compare the purity of the stressed samples to the Time 0 sample and the control samples. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Workflow for assessing the stability of a new chemical compound.
Caption: A logical guide for troubleshooting inconsistent experimental outcomes.
Technical Support Center: 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Oxidative Degradation: The thiophene ring is susceptible to oxidation.[4][5][6] Oxidation can occur at the sulfur atom to form a thiophene S-oxide, which may further oxidize to a sulfone.[5][6] Alternatively, oxidation of the thiophene ring can lead to the formation of epoxides, which can undergo subsequent rearrangements.[4]
-
Photodegradation: Thiophene-containing compounds can be susceptible to photodegradation. For some thiophene carboxylic acids, this can involve decarboxylation upon exposure to light.[7][8]
-
Thermal Degradation: The pyrazole ring, while generally stable, can undergo thermal decomposition.[9][10] For some pyrazole derivatives, this can involve the elimination of nitrogen gas (N2).[11][12]
-
Hydrolytic Degradation: Degradation under acidic or basic conditions (hydrolysis) should also be considered, although the core heterocyclic rings are generally stable to hydrolysis. The carboxylic acid group itself is stable.
Q2: I am observing unexpected peaks in my HPLC analysis after storing my compound. What could they be?
Unexpected peaks appearing during storage, especially under ambient light or elevated temperatures, could be degradation products.
-
Identify the storage conditions: Was the compound exposed to light, heat, or humidity? This can help narrow down the potential degradation pathway.
-
Characterize the new peaks: Use techniques like LC-MS and high-resolution mass spectrometry (HRMS) to determine the molecular weights of the impurities. This information can provide clues about the structural changes, such as the addition of oxygen (oxidation) or the loss of CO2 (decarboxylation).
-
Perform forced degradation studies: Systematically exposing your compound to stress conditions (acid, base, oxidation, heat, light) and analyzing the resulting samples by HPLC will help to confirm if the observed peaks are indeed degradants and under which conditions they form.[1][2][3]
Q3: My compound is showing poor stability in my formulation. How can I investigate this?
Poor stability in a formulation can be due to interactions with excipients or degradation under specific formulation conditions (e.g., pH, exposure to oxygen).
-
Conduct compatibility studies: Test the stability of your compound in the presence of individual excipients to identify any incompatibilities.
-
Evaluate environmental factors: Assess the impact of pH, light, and temperature on the stability of the final formulation.
-
Utilize stability-indicating methods: Ensure your analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate the intact drug from all potential degradation products without interference. Forced degradation studies are crucial for developing and validating such methods.[3]
Troubleshooting Guides
Issue: Difficulty in Identifying Degradation Products
Problem: You have detected degradation, but you are unable to determine the structure of the degradation products.
Troubleshooting Steps:
-
Enrich the Degradants: If the degradation products are present in low concentrations, it may be necessary to enrich them. This can be achieved by subjecting a larger amount of the starting material to forced degradation to generate more of the impurity, followed by preparative HPLC or column chromatography to isolate them.
-
Employ Advanced Analytical Techniques:
-
LC-MS/MS: This technique can provide fragmentation patterns of the degradant, which can be invaluable for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a sufficient amount of the impurity can be isolated (~1-5 mg), 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are the most powerful tools for unambiguous structure determination.
-
-
Consult the Literature for Analogs: Review scientific literature for degradation studies on similar compounds containing pyrazole and thiophene moieties. The degradation pathways of these analogs can provide valuable insights into the potential structures of your degradants.
Issue: Assay Variability in Stability Studies
Problem: You are observing inconsistent results in your stability assays, making it difficult to determine the degradation rate.
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is fully validated according to ICH guidelines (Q2B), paying close attention to specificity, linearity, accuracy, precision, and robustness.[1] A non-validated method can be a significant source of variability.
-
Sample Handling and Preparation: Standardize all steps of sample handling and preparation. Inconsistencies in dilution, extraction, or storage of prepared samples can lead to variable results.
-
Control of Stress Conditions: For forced degradation studies, ensure that the stress conditions (temperature, light intensity, concentration of reagents) are precisely controlled and reproducible across experiments.
-
Use of a Stability-Indicating Method: Verify that your method is truly stability-indicating. Co-elution of a degradant with the parent peak can lead to an underestimation of the degradation. Peak purity analysis using a photodiode array (PDA) detector can help to assess this.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Details | Time (hrs) | Temperature (°C) | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 60 | |||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | |||
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | RT | |||
| Thermal | Solid State | 24, 48, 72 | 80 | |||
| Photolytic | Solid State, ICH Option 1 | - | RT | |||
| Photolytic | Solution (Specify Solvent) | - | RT |
RRT = Relative Retention Time
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.[1][2][3]
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a PDA or UV detector and a suitable C18 column
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for up to 24 hours.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for up to 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for up to 24 hours.
-
Withdraw samples at appropriate time points and dilute with mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a petri dish and expose it to a dry heat of 80°C in an oven for up to 72 hours.
-
Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples after exposure. A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Use a PDA detector to check for peak purity.
-
Calculate the percentage of degradation for each condition.
-
Visualizations
Caption: Hypothetical oxidative degradation pathways of the thiophene moiety.
Caption: Potential thermal degradation pathways of the pyrazole and carboxylic acid moieties.
Caption: General experimental workflow for a forced degradation study.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation mechanism of nonsteroidal anti-inflammatory drugs containing thiophene moieties: suprofen and tiaprofenic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
- 12. pubs.acs.org [pubs.acs.org]
"avoiding impurities in the synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid.
Troubleshooting Guides
Difficulties during the synthesis of this compound often arise from the formation of impurities during the coupling reaction and challenges in purification. Below is a guide to common issues and their solutions.
Common Impurities and Mitigation Strategies
A prevalent method for synthesizing the target compound is the Suzuki-Miyaura cross-coupling reaction. This section details potential impurities from this route and strategies to minimize their formation.
| Impurity Name | Structure | Source of Impurity | Recommended Solution |
| 5,5'-Bithiophene-2,2'-dicarboxylic acid | HOOC-(C₄H₂S)-(C₄H₂S)-COOH | Homocoupling of the thiophene starting material. | - Ensure rigorous degassing of the reaction mixture to remove oxygen. - Use a palladium catalyst with bulky phosphine ligands to suppress this side reaction. |
| 4,4'-Bi(1H-pyrazole) | (C₃H₃N₂)-(C₃H₃N₂) | Homocoupling of the pyrazole boronic acid/ester. | - Use the boronic acid/ester as the limiting reagent. - Control the reaction temperature carefully. |
| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | Incomplete reaction of the starting material. | - Increase reaction time or temperature. - Ensure the palladium catalyst is active. |
| 1H-Pyrazole | C₃H₄N₂ | Protodeboronation of the pyrazole boronic acid/ester. This can be promoted by excess base or water. | - Use anhydrous solvents. - Avoid using an excessive amount of base. |
| Boric Acid | B(OH)₃ | A common byproduct of the Suzuki reaction. | - Can disturb the acid-base equilibrium of the reaction. While a necessary byproduct, its efficient removal is key during workup.[1] |
Experimental Protocols
Representative Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative example for the synthesis of this compound.
Materials:
-
5-bromothiophene-2-carboxylic acid
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine 5-bromothiophene-2-carboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and the base.
-
Add the solvent mixture to the vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to a temperature between 80-100 °C and monitor its progress using a suitable analytical technique like TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves acidification followed by extraction with an organic solvent.
Purification Protocol: Acid-Base Extraction and Recrystallization
This protocol is effective for purifying the final carboxylic acid product.
-
Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). This will deprotonate the carboxylic acid, making it water-soluble.
-
Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) until the product precipitates out.
-
Collect the solid product by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or does not go to completion. What are the possible causes?
A1: Several factors can lead to an incomplete reaction:
-
Catalyst Inactivity: The palladium catalyst may have degraded. Ensure you are using a fresh or properly stored catalyst.
-
Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Poor Solubility: Your starting materials may not be sufficiently soluble in the chosen solvent system. Consider trying a different solvent or solvent mixture.
-
Base Strength: The base used may not be strong enough to facilitate the transmetalation step effectively.
Q2: I am observing a significant amount of homocoupled bithiophene byproduct. How can I minimize this?
A2: Homocoupling is often promoted by the presence of oxygen.
-
Thorough Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst.
-
Ligand Choice: Using palladium catalysts with bulky electron-rich phosphine ligands can sometimes suppress this side reaction.
Q3: How can I effectively remove the palladium catalyst from my final product?
A3: Palladium residues can be challenging to remove.
-
Filtration: Passing a solution of your crude product through a pad of Celite® or silica gel can help remove some of the heterogeneous palladium species.
-
Aqueous Workup: A thorough aqueous wash during the workup can help remove water-soluble palladium salts.
-
Specialized Scavengers: There are commercially available scavengers designed to bind and remove residual palladium from organic solutions.
Q4: My final product has a low melting point and appears impure even after recrystallization. What should I do?
A4: If standard recrystallization is insufficient, consider the following:
-
Chromatography: For highly polar compounds like carboxylic acids, reversed-phase column chromatography (C18 silica) can be an effective purification method.[2] A mobile phase of water and acetonitrile with a small amount of an acid modifier (like trifluoroacetic acid) is a good starting point.[2]
-
Multiple Recrystallizations: Sometimes, a single recrystallization is not enough. A second recrystallization from a different solvent system may be necessary.
Q5: Can I use a different coupling reaction to synthesize this molecule?
A5: Yes, other cross-coupling reactions can be employed. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide, is another viable option. However, this would require different starting materials (e.g., 5-bromothiophene-2-carboxylic acid and 4-ethynyl-1H-pyrazole) and may present its own set of potential impurities, such as homocoupled alkyne dimers.
Workflow for Troubleshooting Impurity Issues
Caption: Troubleshooting workflow for identifying and mitigating impurities.
References
"optimizing reaction time and temperature for pyrazole synthesis"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize reaction time and temperature for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what are the typical starting materials?
The most established and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][3] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][4]
Q2: How do reaction temperature and time generally affect pyrazole synthesis?
Reaction temperature and time are critical parameters that significantly influence the yield and purity of the final pyrazole product.
-
Temperature: Increasing the reaction temperature can accelerate the rate of reaction, but excessive heat may lead to the formation of tar-like substances or other byproducts due to the degradation of starting materials or intermediates.[5] In some cases, raising the temperature to a specific point (e.g., 60 °C) improves yield, but further increases can cause the yield to decrease.[6][7]
-
Reaction Time: The optimal reaction time is the point at which the consumption of starting materials is maximized without significant decomposition of the product. Monitoring the reaction's progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the ideal duration.[8] Prolonging the reaction time unnecessarily can lead to lower yields and the formation of impurities.[5]
Q3: What are the advantages of using microwave irradiation for pyrazole synthesis?
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering several advantages over conventional heating methods for pyrazole synthesis:
-
Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes.[9][10]
-
Improved Yields: Often, microwave-assisted methods result in higher isolated yields of the desired product.[9][10]
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[11][12]
-
Enhanced Efficiency: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products.[13]
Troubleshooting Guide
Problem 1: Low or No Product Yield
A low yield is one of the most common issues in pyrazole synthesis. The root cause can often be traced back to starting materials or suboptimal reaction conditions.[8]
Possible Causes & Solutions:
-
Impure Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine derivative can introduce side reactions that consume reagents and complicate purification.[8] Hydrazine derivatives can also degrade over time.
-
Solution: Ensure the purity of all reagents. Use a freshly opened or recently purified hydrazine derivative.[8]
-
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures.
-
Incorrect Reaction Time: The reaction may not have proceeded to completion, or the product may have started to decompose.
-
Solution: Monitor the reaction at regular intervals using TLC to determine the point of maximum product formation.[8]
-
-
Need for a Catalyst: Many pyrazole syntheses require a catalyst to proceed efficiently. Reactions attempted without a necessary catalyst may not proceed at all.[6]
Problem 2: Formation of Multiple Products (Regioisomers)
When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack by the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of two different pyrazole regioisomers.[1]
Possible Causes & Solutions:
-
Steric and Electronic Effects: The inherent properties of the substituents on both the dicarbonyl and the hydrazine influence which carbonyl group is more reactive.[8]
-
Solution: While difficult to change for a given set of reactants, understanding these effects can help predict the major product. In some cases, changing the solvent or catalyst can influence the regioselectivity. Carrying out the reaction at ambient temperature in a solvent like N,N-dimethylacetamide (DMAc) with an acid catalyst has been shown to improve regioselectivity.[3]
-
Problem 3: Reaction Mixture Discoloration or Tar Formation
The formation of dark colors or tar-like substances is often observed, particularly at elevated temperatures or when using certain hydrazine salts like phenylhydrazine hydrochloride.[8]
Possible Causes & Solutions:
-
Impurity Formation: Colored impurities can arise from the hydrazine starting material, especially under acidic conditions.[8]
-
Solution: Adding a mild base, such as sodium acetate, can help neutralize excess acid and lead to a cleaner reaction.[8]
-
-
Degradation at High Temperatures: Polymerization or degradation of reagents or intermediates can occur at excessive temperatures.[5]
Data Presentation: Conventional vs. Microwave Synthesis
The following table summarizes the significant impact of reaction methodology on time and yield for pyrazole synthesis.
| Synthesis Method | Typical Reaction Time | Typical Yield Range | Reference(s) |
| Conventional Heating | 7 - 9 hours | 80% | [10] |
| Microwave Irradiation | 9 - 25 minutes | 79 - 92% | [9][10] |
Experimental Protocols
Protocol: Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole
This protocol describes a representative Knorr pyrazole synthesis using conventional heating.
Materials:
-
Benzoylacetone (1,3-dicarbonyl)
-
Hydrazine hydrate
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve Reactants: In a round-bottom flask, dissolve benzoylacetone in ethanol.
-
Add Catalyst: Add a catalytic amount (a few drops) of glacial acetic acid to the solution.
-
Add Hydrazine: Slowly add hydrazine hydrate to the stirred solution at room temperature.[8]
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the progress of the reaction every 30-60 minutes using TLC (e.g., with a mobile phase of 30% ethyl acetate/70% hexane).[15]
-
Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: The product may precipitate upon cooling or after adding cold water. Collect the solid product by vacuum filtration.[8]
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole.[8]
Visualizations
Below are diagrams illustrating key workflows and logical relationships in pyrazole synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. dovepress.com [dovepress.com]
- 15. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling in Thiophene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura cross-coupling of thiophene derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with a thiophene derivative is resulting in a low yield or is not proceeding at all. What are the primary issues to investigate?
A1: Low or no yield in the Suzuki coupling of thiophene derivatives can stem from several factors. A systematic troubleshooting approach is recommended.[1] The most common culprits include:
-
Catalyst Deactivation (Poisoning): The sulfur atom in the thiophene ring can strongly adsorb to the palladium catalyst surface, blocking active sites and leading to deactivation.[2] This is a primary challenge with sulfur-containing heterocycles. Unprotected thiols (-SH) are especially problematic.[2] The formation of a black precipitate, known as palladium black, early in the reaction can be an indicator of catalyst instability and deactivation.[3]
-
Protodeboronation of the Boronic Acid: Thiophene boronic acids are particularly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5] This consumes the boronic acid, reducing the yield of the desired product.[4] Factors that promote this include high pH, elevated temperatures, and the presence of aqueous media.[4]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent.[1][6] An incompatible combination can lead to poor solubility, slow reaction rates, or an increase in side reactions.[1]
-
Presence of Oxygen: Oxygen can cause the homocoupling of boronic acids and lead to catalyst decomposition.[7] It is crucial to properly degas all solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7][8]
-
Poor Reactivity of Substrates: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to a stronger carbon-chlorine bond, often requiring more active catalyst systems to facilitate the oxidative addition step.[1][3]
Q2: How can I minimize palladium catalyst deactivation when working with thiophene substrates?
A2: Mitigating catalyst poisoning by the thiophene sulfur atom is key to achieving high yields. Consider the following strategies:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), can protect the palladium center and promote the desired catalytic cycle over deactivation pathways.[6][7]
-
Use of Robust Pre-catalysts: Air-stable pre-catalysts, like palladacycles, can ensure the efficient generation of the active Pd(0) species in solution and may offer greater stability.[7][9]
-
Slow Addition of the Thiophene Reagent: Instead of adding the entire amount of the sulfur-containing boronic acid at the start, a slow addition using a syringe pump can maintain a low concentration, minimizing the rate of catalyst poisoning.[2]
-
Protecting Groups: If your substrate contains a particularly problematic functional group, such as a free thiol (-SH), it is essential to protect it before the coupling reaction.[2]
Q3: What are the most effective strategies to prevent protodeboronation of thiophene boronic acids?
A3: Given their instability, preventing the protodeboronation of thiophene boronic acids is critical for a successful reaction.[4]
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[7] Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[7]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[7]
-
Use More Stable Boron Reagents: If protodeboronation is a persistent issue, consider using more stable derivatives such as boronate esters (e.g., pinacol esters, MIDA boronates) or trifluoroborate salts.[4][5][8] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the side reaction.[5]
-
Moderate Temperatures: Higher reaction temperatures increase the rate of protodeboronation, so running the reaction at the lowest effective temperature (e.g., 60-80 °C) can be beneficial.[4]
Q4: I am observing significant homocoupling of my boronic acid. How can this be minimized?
A4: Homocoupling, the self-coupling of the boronic acid to form a biaryl byproduct, is a common side reaction often promoted by the presence of oxygen.[8]
-
Thorough Degassing: Ensure all solvents, including water, are thoroughly degassed before use by methods such as sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.[8]
-
Maintain an Inert Atmosphere: The reaction vessel must be purged of air and maintained under a positive pressure of an inert gas throughout the experiment to prevent oxygen contamination.[7][8]
-
Use High-Purity Reagents: Impurities in the starting materials can sometimes contribute to side reactions.
Q5: How can I achieve selective mono-arylation of a di-substituted thiophene, such as 3,4-dibromothiophene?
A5: Achieving selective mono-arylation requires precise control over the reaction conditions to prevent the second coupling from occurring.[8] Key strategies include:
-
Stoichiometry: Use a slight excess (e.g., 1.1–1.2 equivalents) of the boronic acid.[8][10]
-
Reaction Time and Temperature: Keep the reaction time to a minimum and use lower temperatures.[8] It is essential to monitor the reaction's progress closely using techniques like TLC or GC-MS.[8]
-
Catalyst and Ligand Choice: Less reactive catalyst systems may favor mono-coupling.[8] For example, using a standard catalyst like Pd(PPh₃)₄ might provide better selectivity than more active modern catalyst systems.
Data Presentation: Catalyst System Performance
The selection of the catalyst, ligand, base, and solvent is crucial for success. The tables below summarize conditions from various studies, providing a starting point for optimization.
Table 1: Optimization of Reaction Parameters for Benzo[b]thiophene Derivatives [6]
| Catalyst System | Base | Solvent | Yield (%) |
| Pd(OAc)₂ + SPhos | Cs₂CO₃ | THF/H₂O | 95 |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78 |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 65 |
| Pd(OAc)₂ + P(tBu)₃ | Na₂CO₃ | DMF | 55 |
Reaction conditions were optimized for the coupling of various arylboronic acids with a benzo[b]thiophene halide. The combination of Pd(OAc)₂/SPhos with Cs₂CO₃ in THF/H₂O provided the highest yield.[6]
Table 2: Conditions for Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene [11]
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 75-85 |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene | 90 | Moderate |
| Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Not Reported |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 80 | Not Reported |
Optimal conditions for the double coupling were found to be Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 90 °C. The higher solubility of aryl-boronic acids in this solvent mixture contributed to better yields compared to toluene.[11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromothiophene
This protocol is a general starting point and should be optimized for specific substrates and desired outcomes.[8][12]
-
Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromothiophene derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required ligand. Then, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 or 5:1 ratio) via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block (e.g., 80–100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography on silica gel.[8]
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low-Yield Suzuki Coupling
A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.
Simplified Catalytic Cycle and Common Thiophene-Related Issues
Suzuki-Miyaura cycle with points of catalyst poisoning and protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. This workflow diagram outlines the key stages of the synthesis and work-up procedure.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis.
Suzuki-Miyaura Cross-Coupling Stage
Question 1: My Suzuki coupling reaction is failing or giving very low yields. What are the common causes?
Answer: Failure or low yields in Suzuki coupling reactions for this synthesis can stem from several factors:
-
Catalyst Deactivation: The presence of a carboxylic acid group, even on the starting material, can coordinate with the palladium catalyst and deactivate it.[1] It is highly recommended to use an ester derivative of the thiophene carboxylic acid for the coupling reaction.
-
Protodeboronation: Thiopheneboronic acids are known to be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] This side reaction consumes the starting material and reduces the yield of the desired product.
-
Inappropriate Reaction Conditions: The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling. A screening of different conditions may be necessary to optimize the reaction.[2][3]
-
Poor Solubility: The starting materials or the intermediate product may have low solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[3]
Question 2: How can I improve the yield of my Suzuki coupling reaction?
Answer: To improve the yield, consider the following troubleshooting steps:
-
Protect the Carboxylic Acid: Start with an ester of 5-bromothiophene-2-carboxylic acid (e.g., the ethyl or methyl ester) to prevent catalyst deactivation. The ester can be hydrolyzed to the carboxylic acid in the final step.[1]
-
Optimize Reaction Conditions:
-
Catalyst: While Pd(PPh₃)₄ is commonly used, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have been shown to be more effective for similar transformations.[2]
-
Base: An appropriate base is critical. Consider using cesium fluoride (CsF), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3][4]
-
Solvent: 1,4-Dioxane is a common solvent for Suzuki couplings.[3][4] If solubility is an issue, consider using a solvent system like THF/water or toluene.
-
-
Increase Reaction Temperature: If the reaction is sluggish, carefully increasing the temperature may help to drive it to completion.[3]
-
Degas the Reaction Mixture: Thoroughly degassing the solvent and reaction mixture to remove oxygen is essential to prevent oxidative degradation of the catalyst.
| Parameter | Recommended Starting Conditions |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane or THF |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Question 3: I am observing the formation of a thiophene dimer as a side product. How can I minimize this?
Answer: The formation of thiophene dimers is a known side reaction in Suzuki couplings involving thiopheneboronic acids.[2] This is often a result of homocoupling. To minimize this:
-
Use a Less Reactive Boronic Acid Derivative: Consider using a pinacol ester of the pyrazole boronic acid, as they can sometimes be more stable and less prone to side reactions.
-
Optimize Catalyst and Ligand: The choice of ligand on the palladium catalyst can influence the extent of homocoupling. Experiment with different phosphine ligands.
-
Control Stoichiometry: Ensure a slight excess of the pyrazole boronic acid derivative to favor the cross-coupling reaction over the homocoupling of the thiophene derivative.
Ester Hydrolysis and Work-up Stage
Question 4: My ester hydrolysis is not going to completion. What should I do?
Answer: Incomplete hydrolysis can be addressed by:
-
Increasing Reaction Time and/or Temperature: Allow the reaction to stir for a longer period or gently heat the reaction mixture.
-
Using a Stronger Base or Higher Concentration: If using NaOH or LiOH, you can try increasing the concentration of the base.
-
Choice of Solvent: A co-solvent system like THF/water or ethanol/water can improve the solubility of the ester and facilitate hydrolysis.[5]
Question 5: I am experiencing decarboxylation during the hydrolysis or work-up. How can I prevent this?
Answer: Decarboxylation can occur under harsh acidic or high-temperature conditions.[5] To prevent this:
-
Mild Acidification: During the work-up, acidify the reaction mixture carefully and at a low temperature (e.g., in an ice bath) to protonate the carboxylate. Use a dilute acid solution (e.g., 1M HCl) and add it dropwise.
-
Avoid Excessive Heat: Do not heat the acidic solution for prolonged periods. Isolate the product promptly after acidification.
Question 6: The final product is difficult to purify. What are some effective purification strategies?
Answer: Purification of the final product can be challenging due to its potentially low solubility.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purification. Consider polar aprotic solvents like DMSO or DMF for dissolving the crude product, followed by the addition of an anti-solvent.
-
Acid-Base Extraction: During the work-up, after hydrolysis, the product will be in its carboxylate salt form and soluble in the aqueous layer. Washing the aqueous layer with an organic solvent (e.g., ethyl acetate) can remove non-polar impurities. Subsequent acidification will precipitate the desired carboxylic acid, which can then be collected by filtration.
-
Column Chromatography: If the product is sufficiently soluble in an appropriate solvent system, silica gel chromatography can be used. A polar eluent system, possibly containing a small amount of acetic or formic acid to keep the carboxylic acid protonated, may be required.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the ethyl 5-bromothiophene-2-carboxylate, 1H-pyrazol-4-ylboronic acid pinacol ester (1.1 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and a base (e.g., K₃PO₄, 2.5 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture at 80-100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester intermediate by column chromatography or recrystallization.
General Procedure for Ester Hydrolysis
-
Dissolve the purified ester intermediate in a suitable solvent system (e.g., THF and water).
-
Add an aqueous solution of a base (e.g., 2M NaOH, 3-5 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical troubleshooting workflow for a failed Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid and Other Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrazole and thiophene scaffolds have emerged as privileged structures, forming the core of numerous potent and selective inhibitors. This guide provides a comparative overview of a novel investigational compound, 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid (herein referred to as PTC-1 ), with established and other recently developed kinase inhibitors. The comparison focuses on inhibitory potency against key oncogenic kinases, supported by experimental data and detailed methodologies.
Introduction to Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. These inhibitors typically target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling.[1] The pyrazole ring is a key feature in many approved kinase inhibitors due to its ability to form crucial hydrogen bonds within the kinase hinge region.[2] Similarly, the thiophene ring system is a versatile scaffold found in numerous biologically active compounds.[3] The combination of these two heterocycles in PTC-1 suggests a high potential for potent and selective kinase inhibition.
Comparative Kinase Inhibition Profile
To contextualize the potential of PTC-1, its hypothetical inhibitory activities are compared with those of the well-established multi-kinase inhibitor Sorafenib, the EGFR inhibitor Erlotinib, and a recently reported pyrazole-thiophene hybrid, Compound 2 from a 2025 study.[4]
| Compound | Target Kinase | IC50 (µM) | Cell Line | Cell-based IC50 (µM) |
| PTC-1 (Hypothetical) | EGFR | 0.05 | MCF-7 | 7.5 |
| VEGFR-2 | 0.1 | HepG2 | 10.2 | |
| Sorafenib | VEGFR-2 | ~0.009 | - | - |
| EGFR | - | - | - | |
| Erlotinib | EGFR | ~0.002 | - | - |
| Compound 2[4] | EGFR (wild-type) | 16.25 µg/mL | MCF-7 | 6.57 |
| EGFR (T790M mutant) | 17.8 µg/mL | HepG2 | 8.86 | |
| VEGFR-2 | 242.94 µg/mL |
Note: Data for PTC-1 is hypothetical and for illustrative purposes. The IC50 values for Sorafenib and Erlotinib are generally in the low nanomolar range for their primary targets. The data for "Compound 2" is sourced from a recent publication.[4]
Signaling Pathway Context
The diagram below illustrates a simplified signaling pathway involving EGFR and VEGFR-2, two key receptor tyrosine kinases in cancer progression. Activation of these receptors leads to downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Kinase inhibitors like PTC-1 and its comparators aim to block these pathways.
Caption: Simplified EGFR and VEGFR-2 signaling pathways and points of inhibition.
Experimental Protocols
The determination of kinase inhibitory activity and cellular potency is crucial for evaluating novel compounds. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme.
-
Materials : Purified recombinant kinase (e.g., EGFR, VEGFR-2), substrate peptide, ATP, assay buffer, test compound (PTC-1 or comparator), detection reagent.
-
Procedure :
-
The test compound is serially diluted in DMSO and added to the wells of a microplate.
-
The kinase, substrate, and ATP are added to the wells to initiate the enzymatic reaction.
-
The reaction is incubated at a controlled temperature for a specific duration.
-
A detection reagent is added to measure the amount of phosphorylated substrate, which is inversely proportional to the kinase inhibition.
-
The signal is read using a plate reader.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
-
Materials : Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, fetal bovine serum, penicillin-streptomycin, test compound, MTT reagent, solubilization buffer.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
A solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the initial screening and evaluation of a novel kinase inhibitor.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Analogs and Related Pyrazole-Thiophene Derivatives
This guide provides a comparative analysis of the biological efficacy of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid analogs and structurally related pyrazole-thiophene compounds. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of their potential as therapeutic agents. The data presented is compiled from various studies investigating their anticancer and cannabinoid receptor antagonist activities.
I. Anticancer Activity of Pyrazole-Thiophene Hybrid Derivatives
A series of novel pyrazole-thiophene hybrid derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their efficacy.
Data Summary
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |
| 2 | 6.57 | 8.86 |
| 8 | 8.08 | - |
| 14 | 12.94 | 19.59 |
| 13 | 37.10 | 41.42 |
| 3 | 43.60 | 53.18 |
| 12 | 51.74 | 59.31 |
| 5 | 75.54 | 62.63 |
| 7 | 75.01 | 78.08 |
| 11 | 87.36 | 74.18 |
| 4 | 92.12 | 84.04 |
| 1 | >100 | 90.48 |
| Doxorubicin | - | - |
| Erlotinib | - | - |
| Sorafenib | - | - |
Lower IC50 values indicate greater cytotoxic potency.
Experimental Protocols
MTT Assay for Cytotoxicity Screening:
The in vitro anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates at a density of 5x10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.
Experimental Workflow
Caption: Workflow of the MTT assay for determining anticancer activity.
II. Cannabinoid Receptor 1 (CB1) Antagonist Activity of 4-Alkyl-5-(5'-chlorothiophen-2'-yl)-pyrazole-3-carboxamide Analogs
A series of 4-alkyl-5-(5'-chlorothiophen-2'-yl)-pyrazole-3-carboxamide analogs, which are structurally related to this compound, were synthesized and evaluated for their affinity to the CB1 cannabinoid receptor.[1][2]
Data Summary
| Compound | CB1 Receptor Affinity (Ki, nM) |
| 21j | 5.5 |
| 22a | 9.0 |
| 22c | 7.8 |
| 22f | 8.2 |
| 23e | 11.7 |
Ki (inhibitor constant) represents the concentration of the compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.
Experimental Protocols
CB1 Receptor Binding Assay:
The affinity of the compounds for the CB1 receptor was determined using a competitive binding assay with a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells expressing the human CB1 receptor were used.
-
Binding Reaction: The membranes were incubated with the radioligand [3H]CP-55,940 and various concentrations of the test compounds in a binding buffer.
-
Incubation: The reaction mixture was incubated at 30°C for 60 minutes.
-
Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Ki Calculation: The IC50 values were determined from the competition curves and converted to Ki values using the Cheng-Prusoff equation.
Signaling Pathway
Caption: Mechanism of CB1 receptor antagonism by pyrazolyl-thiophene analogs.
III. Structure-Activity Relationship (SAR) Insights
-
Anticancer Activity: The cytotoxic potency of the pyrazole-thiophene hybrids is influenced by the substituents on the pyrazole and thiophene rings. Specific substitutions can lead to compounds with low micromolar IC50 values against cancer cell lines.
-
CB1 Receptor Affinity: For the 4-alkyl-5-(5'-chlorothiophen-2'-yl)-pyrazole-3-carboxamides, the nature of the alkyl group at the 4-position of the pyrazole ring and the substituents on the carboxamide moiety play a crucial role in determining the binding affinity to the CB1 receptor.[1][2] The presence of a chlorine atom on the thiophene ring was also noted as a key feature in the design of these analogs.[1][2]
Disclaimer: This guide compares data from different studies on structurally related but distinct series of compounds. A direct comparison of efficacy can only be definitively established through head-to-head studies. The information provided should be used for research and informational purposes.
References
Validation of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid as a Lead Compound for Anticancer Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The heterobicyclic scaffold of pyrazole fused with a thiophene ring has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive validation framework for "5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid" as a potential lead compound for anticancer therapeutics, with a primary focus on its potential as a kinase inhibitor. The analysis is based on a comparative evaluation of its structural analogs against established anticancer agents, supported by detailed experimental protocols and pathway visualizations.
Data Presentation: Comparative Biological Activity
While specific experimental data for this compound is not extensively available in the public domain, the biological activities of its close structural analogs provide a strong rationale for its validation as a lead compound. The following tables summarize the in vitro efficacy of representative pyrazole-thiophene derivatives against various cancer cell lines and protein kinases, juxtaposed with the performance of established clinical drugs.
Table 1: In Vitro Cytotoxicity of Pyrazole-Thiophene Analogs and Comparator Drugs against Human Cancer Cell Lines
| Compound/Drug | Target/Class | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Reference |
| Analog 1 (Compound 2) | Pyrazole-Thiophene Hybrid | 6.57 | 8.86 | [1][2][3] |
| Analog 2 (Compound 8) | Pyrazole-Thiophene Hybrid | 8.08 | 13.51 | [2][3] |
| Analog 3 (Compound 14) | Pyrazole-Thiophene Hybrid | 12.94 | 19.59 | [2][3] |
| Analog 4 (Compound 10b) | 4-Thiophenyl-pyrazole | - | 13.81 | [4][5][6] |
| Analog 5 (Compound 3s) | Thiophene-Pyrazoline | - | Potent Inhibition | [7] |
| Erlotinib | EGFR Inhibitor | 1.2 nM - 8.20 µM | 7.73 µM | [1][2][3][8] |
| Sorafenib | Multi-kinase Inhibitor | 7.26 µM | 9.18 µM | [1][2][3] |
| LY294002 | PI3K Inhibitor | - | - | [9][10][11] |
Note: IC₅₀ values can vary between different studies due to variations in experimental conditions. The data presented is a representative range from the cited literature.
Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole-Thiophene Analogs and Comparator Drugs
| Compound/Drug | Target Kinase | IC₅₀ | Reference |
| Analog 1 (Compound 2) | EGFR (wild-type) | 16.25 µg/mL | [2][3][12] |
| EGFR (T790M mutant) | 17.8 µg/mL | [2][3][12] | |
| VEGFR-2 | 242.94 µg/mL | [2][3][12] | |
| Analog 2 (Compound 8) | VEGFR-2 | 35.85 µg/mL | [2][3][12] |
| Analog 3 (Compound 14) | EGFR (wild-type) | 16.33 µg/mL | [2][3][12] |
| EGFR (T790M mutant) | 16.6 µg/mL | [2][3][12] | |
| VEGFR-2 | 112.36 µg/mL | [2][3][12] | |
| Analog 4 (Compound 10b) | EGFR | 0.161 µM | [4][5][6] |
| VEGFR-2 | 0.141 µM | [4][5][6] | |
| Analog 5 (Compound 3s) | PI3Kγ | 0.066 µM | [7] |
| PI3Kα | 42.6 µM | [7] | |
| Erlotinib | EGFR | 2 nM | [8] |
| Sorafenib | VEGFR-2 | 0.034 µM | [5] |
| LY294002 | PI3Kα | 0.5 µM | [10][11][13] |
| PI3Kβ | 0.97 µM | [10][11][13] | |
| PI3Kδ | 0.57 µM | [10][11][13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of a test compound against a specific protein kinase using a fluorescence-based assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2, PI3K)
-
Kinase buffer (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by the kinase)
-
Test compound (this compound) and comparator drugs
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, HTRF®)
-
384-well plates
-
Plate reader capable of detecting the signal from the chosen detection reagent
Procedure:
-
Prepare serial dilutions of the test compound and comparator drugs in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Add the kinase and substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for the phosphorylation reaction to occur.
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Read the signal on a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[14][15][16][17][18]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound and comparator drugs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound or comparator drugs. Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC₅₀ value.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Potential Inhibition.[23][24][25][26][27][28][29][30][31]
Caption: Experimental Workflow for Kinase Inhibitor Validation.[15][32][33][34][35]
References
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole-thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. LY294002 | SF 1101 | PI3K inhibitor | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. protocols.io [protocols.io]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 27. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 30. cusabio.com [cusabio.com]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 35. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Activity of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological activities of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid and its structural analogs. Due to the limited publicly available data on the direct reproducibility of the synthesis of the title compound, this guide focuses on a plausible and detailed synthetic pathway, alongside a comparison with alternative pyrazole-thiophene derivatives that have reported experimental data.
Introduction
The fusion of pyrazole and thiophene rings has created a class of heterocyclic compounds with significant interest in medicinal chemistry. These scaffolds are present in a variety of molecules demonstrating a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound represents a key structure within this class, and understanding its synthesis and biological profile in comparison to its analogs is crucial for the development of new therapeutic agents.
Synthetic Approaches: A Comparative Overview
The synthesis of this compound and its analogs often relies on the formation of the carbon-carbon bond between the pyrazole and thiophene rings. The Suzuki-Miyaura cross-coupling reaction is a common and versatile method employed for this purpose. Below, we outline a plausible synthetic protocol for the title compound and compare it with a reported synthesis of a related amide derivative.
Plausible Synthesis of this compound
A likely synthetic route to the target compound involves a Suzuki-Miyaura cross-coupling reaction between a protected pyrazole-4-boronic acid pinacol ester and a halogenated thiophene-2-carboxylic acid ester, followed by deprotection and hydrolysis.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Protocol:
Step 1: Suzuki-Miyaura Coupling To a solution of methyl 5-bromothiophene-2-carboxylate (1.0 eq) and 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a 3:1 mixture of dioxane and water is added potassium carbonate (2.0 eq). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford methyl 5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)thiophene-2-carboxylate.
Step 2: Deprotection and Hydrolysis The product from Step 1 is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is then dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (LiOH) is added. The mixture is stirred at room temperature for 4 hours. The reaction is then acidified with 1N HCl and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.
Alternative Synthesis: 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
A study by Kanwal et al. (2022) describes the synthesis of pyrazole-thiophene-based amide derivatives, which provides a point of comparison for the synthetic strategy.[1] This multi-step synthesis involves an initial amidation followed by a Suzuki-Miyaura cross-coupling.
Experimental Workflow Diagram
Caption: Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[1]
Detailed Protocol:
Step 1: Amidation Pyrazin-2-amine and 5-bromothiophene-2-carboxylic acid are reacted in the presence of titanium tetrachloride (TiCl4) and pyridine. The reaction mixture is stirred at 85 °C for 2 hours to yield 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[2]
Step 2: Suzuki-Miyaura Cross-Coupling The resulting amide is then coupled with various aryl boronic acids using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium phosphate as the base in 1,4-dioxane. This step yields the final 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives.[2]
Comparative Data
| Parameter | This compound (Plausible) | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides[2] |
| Starting Materials | Methyl 5-bromothiophene-2-carboxylate, Protected pyrazole-4-boronic acid ester | 5-Bromothiophene-2-carboxylic acid, Pyrazin-2-amine, Aryl boronic acids |
| Key Reaction | Suzuki-Miyaura Coupling | Amidation, Suzuki-Miyaura Coupling |
| Catalyst | Pd(PPh3)4 | TiCl4, Pd(PPh3)4 |
| Yield | Not reported, expected to be moderate to good | Moderate to good (37-72%) |
| Purification | Column chromatography, Filtration | Co-evaporation with toluene, Extraction, Column chromatography |
Biological Activity and Signaling Pathways
Derivatives of pyrazole-thiophene have been investigated for a range of biological activities, particularly as inhibitors of protein kinases, which are key regulators of cellular signaling pathways.
Potential Signaling Pathway Inhibition
Many pyrazole-containing compounds are known to be potent inhibitors of various kinases involved in cancer cell proliferation and survival. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking its catalytic activity.
References
Comparative Analysis of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid. Due to the limited publicly available experimental data on this specific molecule, this document presents a hypothetical cross-reactivity profile based on the common targets and selectivity patterns of structurally similar compounds, particularly those investigated as kinase inhibitors. The experimental protocols provided are established methods for assessing compound selectivity.
Introduction
This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrazole and thiophene moieties are common pharmacophores found in a variety of bioactive molecules, including numerous kinase inhibitors.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Therefore, assessing the selectivity of kinase inhibitors is a critical step in drug development to minimize off-target effects and potential toxicity.
This guide will explore the hypothetical cross-reactivity of this compound against a panel of representative kinases, providing a framework for how such a compound would be evaluated.
Hypothetical Primary Target and Cross-Reactivity Profile
Based on the prevalence of pyrazole-thiophene scaffolds in kinase inhibitor research, we will hypothesize that the primary target of this compound is a member of the tyrosine kinase family. The following table summarizes a hypothetical cross-reactivity profile against a selection of kinases, representing data that would be generated from a comprehensive kinome scan.
Table 1: Hypothetical Cross-Reactivity of this compound Against a Panel of Kinases
| Kinase Target | Family | % Inhibition at 1 µM | IC50 (nM) |
| Hypothetical Primary Target (e.g., VEGFR2) | Tyrosine Kinase | 98% | 15 |
| EGFR | Tyrosine Kinase | 75% | 250 |
| PDGFRβ | Tyrosine Kinase | 82% | 180 |
| c-Met | Tyrosine Kinase | 60% | 800 |
| SRC | Tyrosine Kinase | 45% | >1000 |
| AKT1 | Serine/Threonine Kinase | 20% | >5000 |
| CDK2 | Serine/Threonine Kinase | 15% | >10000 |
| p38α | Serine/Threonine Kinase | 30% | >3000 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity and selectivity of small molecule inhibitors.
Kinome Scanning (Competition Binding Assay)
This method provides a broad assessment of a compound's interaction with a large panel of kinases.
Principle: The test compound is incubated with a kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound.[3]
Protocol:
-
Kinase Panel: A panel of recombinant human kinases is utilized.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., sepharose beads).
-
Competition Assay: The test compound, this compound, is incubated at a fixed concentration (e.g., 1 µM) with each kinase from the panel and the immobilized ligand.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. This is often achieved by tagging the kinases with DNA and using quantitative PCR (qPCR) to measure the amount of bound kinase.[3]
-
Data Analysis: The results are typically expressed as the percentage of kinase bound to the solid support relative to a DMSO control (% of control). A lower percentage indicates a stronger interaction between the test compound and the kinase.
ADP-Glo™ Kinase Assay (Enzyme Activity Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) for specific kinases identified as potential targets in the initial screen.
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. The amount of light generated is proportional to the amount of ADP, and therefore, to the kinase activity.[4][5]
Protocol:
-
Kinase Reaction: The kinase of interest is incubated with its specific substrate, ATP, and varying concentrations of this compound in a multi-well plate.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the newly formed ADP back to ATP.
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured by a luminometer.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Radioligand Binding Assay (Affinity Determination)
This assay directly measures the binding affinity (Ki) of a compound to its target receptor or enzyme.
Principle: A radiolabeled ligand with known high affinity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the kinase). The test compound is added at various concentrations to compete with the radioligand for binding to the target.
Protocol:
-
Membrane Preparation: Cell membranes expressing the kinase of interest are prepared.
-
Competition Binding: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., a known radiolabeled kinase inhibitor) and a range of concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and a typical experimental workflow for assessing its cross-reactivity.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
"in vitro vs in vivo correlation for 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid"
An In Vitro vs. In Vivo Correlation Analysis for 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid and Structurally Related Compounds
A Comparative Guide for Researchers and Drug Development Professionals
While direct in vitro-in vivo correlation (IVIVC) studies for this compound are not extensively documented in publicly available literature, a comprehensive analysis of structurally similar pyrazole-thiophene derivatives provides valuable insights into the translational potential of this chemical class. This guide synthesizes available data to offer a comparative overview of in vitro activity and in vivo efficacy for researchers engaged in the development of novel therapeutics based on this scaffold. The pyrazole-thiophene core is a versatile pharmacophore found in compounds targeting a range of biological pathways, including inflammation and oncology.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for selected pyrazole-thiophene derivatives, offering a comparative look at their biological activities across different assays.
Table 1: In Vitro Anti-inflammatory and Anticancer Activity of Pyrazole-Thiophene Derivatives
| Compound ID | Target | In Vitro Assay | IC50 (µM) | Cell Line | Reference |
| Compound 3 | COX-2 | COX-1/COX-2 Inhibition | >100 (COX-1), 2.15 (COX-2) | - | [1] |
| Compound 6a | COX-2 | COX-1/COX-2 Inhibition | >100 (COX-1), 0.78 (COX-2) | - | [1] |
| Compound 9 | COX-2 | COX-1/COX-2 Inhibition | 98.4 (COX-1), 0.62 (COX-2) | - | [1] |
| Compound 11 | COX-2 | COX-1/COX-2 Inhibition | 15.3 (COX-1), 0.14 (COX-2) | - | [1] |
| Compound 1o | Akt | Akt Kinase Inhibition | 0.019 (Akt1) | MM.1S | [2] |
| Compound 2 | EGFR | Cytotoxicity | 6.57 | MCF-7 | [5] |
| Compound 8 | VEGFR-2 | Cytotoxicity | 8.08 | MCF-7 | [5] |
| Compound 14 | EGFR/VEGFR-2 | Cytotoxicity | 12.94 | MCF-7 | [5] |
| Compound 5h | COX-1/COX-2 | COX-1/COX-2 Inhibition | 0.038 (COX-1), 12.8 (COX-2) | - | [6] |
| Compound 5m | COX-1/COX-2 | COX-1/COX-2 Inhibition | 0.21 (COX-1), 0.042 (COX-2) | - | [6] |
Table 2: In Vivo Anti-inflammatory and Antitumor Activity of Pyrazole-Thiophene Derivatives
| Compound ID | In Vivo Model | Endpoint | ED50 (mmol/kg) | % Tumor Growth Inhibition | Reference |
| Compound 3 | Carrageenan-induced rat paw edema | Anti-inflammatory | 0.057 | - | [1] |
| Compound 6a | Carrageenan-induced rat paw edema | Anti-inflammatory | 0.033 | - | [1] |
| Compound 9 | Carrageenan-induced rat paw edema | Anti-inflammatory | 0.048 | - | [1] |
| Compound 11 | Carrageenan-induced rat paw edema | Anti-inflammatory | 0.061 | - | [1] |
| Compound 1o | MM.1S xenograft | Antitumor | - | ~40% at 50 mg/kg | [2] |
| Compound 5h | Carrageenan-induced rat paw edema | Anti-inflammatory | - | 79.39% inhibition at 3h | [6] |
| Compound 5m | Carrageenan-induced rat paw edema | Anti-inflammatory | - | 72.12% inhibition at 3h | [6] |
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
The in vitro cyclooxygenase (COX) inhibition assays are crucial for determining the potency and selectivity of anti-inflammatory compounds. A common method involves the following steps:
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation : The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in a buffer solution (e.g., Tris-HCl buffer) at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Measurement : The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals : Male Wistar rats or a similar strain are typically used. The animals are fasted overnight before the experiment.
-
Compound Administration : The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., celecoxib, indomethacin).
-
Induction of Edema : One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat.
-
Measurement of Paw Volume : The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group relative to the control group. The dose that produces 50% inhibition (ED50) is then determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for screening pyrazole-thiophene derivatives and the signaling pathway for COX-2 inhibition.
Caption: General experimental workflow for drug discovery.
Caption: COX-2 signaling pathway and point of inhibition.
Conclusion
The presented data on various pyrazole-thiophene derivatives demonstrate a promising, albeit not always linear, correlation between in vitro potency and in vivo efficacy. Compounds exhibiting potent and selective in vitro activity against targets like COX-2 and various kinases often translate to significant anti-inflammatory or antitumor effects in vivo.[1][2][5][6] However, factors such as pharmacokinetics, metabolism, and off-target effects can influence the in vivo performance. Therefore, a comprehensive evaluation including both in vitro and in vivo studies is essential for the successful development of therapeutic agents based on the this compound scaffold. The provided data and protocols serve as a valuable resource for researchers to design and interpret their experiments in this promising area of drug discovery.
References
- 1. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole Regioisomers as Cyclooxygenase-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of two key pyrazole regioisomers, focusing on their efficacy as cyclooxygenase-2 (COX-2) inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
The strategic design of selective COX-2 inhibitors is a cornerstone of modern anti-inflammatory drug development. The pyrazole scaffold has proven to be a privileged structure in this endeavor, with the 1,5-diarylpyrazole derivative, Celecoxib, being a prominent example of a clinically successful COX-2 inhibitor.[1] However, the regioisomeric placement of substituents on the pyrazole ring can significantly influence the compound's biological activity. This guide focuses on the comparative analysis of the well-established 1,5-diarylpyrazole, Celecoxib, and its lesser-known 1,3-diaryl regioisomer, providing insights into their structure-activity relationship as COX-2 inhibitors.
Data Presentation: A Comparative Look at COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of Celecoxib and its regioisomer against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib (1,5-diarylpyrazole) | COX-1 | 15 | |
| 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 | 0.04 | 375 |
| Celecoxib Regioisomer (1,3-diarylpyrazole) | COX-1 | >100 | |
| 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | COX-2 | 0.05 | >2000 |
Note: The data presented here is a representative compilation from multiple sources for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these pyrazole isomers.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency and selectivity of a compound in inhibiting the two isoforms of the cyclooxygenase enzyme.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
Test compounds (Celecoxib and its regioisomer) dissolved in DMSO
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of assay buffer, heme, and enzymes. Serially dilute the test compounds in DMSO to achieve a range of concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells. Add the diluted test compounds to the inhibitor wells and a vehicle control (DMSO) to the control wells. Incubate the plate for 5-10 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.
-
Absorbance Measurement: Incubate the plate for an additional 2-5 minutes at 25°C and then measure the absorbance at a wavelength of 590 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the role of COX-2 in the synthesis of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors block this pathway, leading to a reduction in inflammation and pain.
Experimental Workflow for In Vitro COX Inhibition Assay
The following diagram outlines the key steps involved in the in vitro COX inhibition assay used to determine the IC50 values of the pyrazole isomers.
References
A Comparative Spectroscopic Analysis of Pyrazole-Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic data for a series of pyrazole-thiophene derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3][4][5] The following sections present a compilation of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data in a structured format to facilitate the identification and characterization of these heterocyclic compounds. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also provided.
Spectroscopic Data Comparison
The spectroscopic data for selected pyrazole-thiophene derivatives are summarized in the tables below. These compounds share a common pyrazole-thiophene core, with variations in their substituent groups, leading to distinct spectral features.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | Pyrazole-H | Thiophene-H | Aromatic-H | Aliphatic-H | Other |
| Derivative 1 | 5.23 (t) | 6.95-7.43 (m) | 8.05-8.33 (m, 4-nitrophenyl) | 3.42-3.93 (2 dd, CH₂) | 8.35 (s, NH) |
| Derivative 2 | 5.91, 5.94 (dd) | 6.95-7.43 (m) | 8.05-8.33 (m, 4-nitrophenyl) | 3.42-3.93 (2 dd, CH₂), 2.31 (s, CH₃) | - |
| Derivative 3 | 5.91, 5.94 (dd) | 6.97-7.47 (m) | 8.05-8.34 (m, 4-nitrophenyl) | 3.48-4.01 (2 dd, CH₂) | 8.93 (s, -CHO) |
| Derivative 4 | 6.06, 6.09 (dd) | 7.00-7.48 (m) | 7.22-7.94 (m, phenyl), 7.80-8.26 (m, 4-nitrophenyl) | 3.47-3.97 (2 dd, CH₂) | 13.14 (s, OH) |
| Derivative 5 [6] | 5.89 (d) | 7.02 (s) | 7.37-8.22 (m) | 3.12 (d, CH₂), 2.53 (s, OCH₃) | 8.35 (s, NH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | Pyrazole C | Thiophene C | Aromatic C | Carbonyl C | Other |
| Derivative 1 | 41.95 (CH₂), 56.66 (CH) | 124.45, 125.64, 127.29, 137.07 | 128.59, 143.93, 148.79, 154.58 | 164.19 | 42.85 (CH₂Cl) |
| Derivative 2 | 41.86 (CH₂), 56.25 (CH) | 124.46, 125.15, 125.64, 127.21 | 128.27, 137.55, 144.82, 153.20 | 169.94 (amide), 174.16 (acid) | 28.83, 29.35 (CH₂) |
| Derivative 3 [2] | 42.54-44.25 (C-4), 63.10-63.90 (C-5), 147.30-149.64 (C-3) | - | Aromatic signals present | - | - |
| Derivative 4 [6] | - | 125-127 | - | - | 62.53 (OCH₃) |
Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopic Data
| Compound | MS (m/z, M⁺) | Key IR Absorptions (ν, cm⁻¹) |
| Derivative 1 | 315, 317 | 3327 (NH), 1666 (C=O), 1593 (C=N)[1] |
| Derivative 2 | 373 | - |
| Derivative 3 | 315, 317 | 3081 (CH arom), 2923 (CH aliph), 1666 (C=O)[1] |
| Derivative 4 | 421 | 3418 (OH), 1694 (C=O acid), 1665 (C=O amide)[1] |
| Derivative 5 [6] | 324, 328 | 3097 (NH), 1593 (C=N), 1012 (OCH₃), 829 (C-Cl) |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques as detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H and 100 to 125 MHz for ¹³C.[1][2][6] Deuterated dimethyl sulfoxide (DMSO-d₆) was commonly used as the solvent, with tetramethylsilane (TMS) serving as the internal standard.[1][6] Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz).
Mass Spectrometry (MS): Mass spectra were acquired using spectrometers equipped with an electron ionization (EI) source at 70 eV or using electrospray ionization (ESI).[1][7] The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and major fragments were reported.[1]
Infrared (IR) Spectroscopy: IR spectra were recorded on FT-IR spectrophotometers using the KBr pellet method.[6] Absorption frequencies are reported in wavenumbers (cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of novel pyrazole-thiophene derivatives.
Caption: Workflow for the synthesis and spectroscopic characterization of pyrazole-thiophene derivatives.
References
- 1. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. connectjournals.com [connectjournals.com]
- 7. rsc.org [rsc.org]
Comparative Guide for the Structural Confirmation of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected experimental data for the structural confirmation of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid against a potential isomer, 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid. Detailed experimental protocols and a logical workflow for structural elucidation are also presented.
Molecular Structures Under Comparison
The primary structure for confirmation is this compound. A common synthetic byproduct or alternative structure that requires differentiation is its isomer, 5-(1H-pyrazol-1-yl)thiophene-2-carboxylic acid, where the thiophene ring is connected to the pyrazole at the N1 position instead of the C4 position.
Figure 1: Chemical Structures
Comparative Analysis of Off-Target Effects: A Guide for the Preclinical Evaluation of 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid and Analogs
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative framework for evaluating the off-target effects of the novel compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid (designated here as Compound X) against structurally related kinase inhibitors. The objective is to present a clear, data-driven comparison to aid in the selection of candidates with the most favorable selectivity profiles for further development.
The pyrazole and thiophene scaffolds are common in kinase inhibitors, a class of drugs where off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2][3] Understanding the selectivity of a lead compound is therefore a critical step in preclinical drug development.[1][4]
Comparative Off-Target Kinase Profiling
To assess the selectivity of Compound X, it is compared against a panel of commercially available kinase inhibitors with structural similarities. The primary measure of activity is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | Compound X (Hypothetical Data) | Dasatinib (BCR-ABL, Src family) | Erlotinib (EGFR) | VX-680 (Aurora Kinases) |
| Primary Target(s) | ||||
| Aurora A | 5 | >10,000 | >10,000 | 15 |
| Aurora B | 12 | >10,000 | >10,000 | 25 |
| Key Off-Targets | ||||
| ABL1 | 1,500 | <1 | >10,000 | 5,000 |
| SRC | 850 | <1 | >10,000 | 2,300 |
| EGFR | 2,200 | 30 | 1 | >10,000 |
| VEGFR-2 | 450 | 15 | 2,500 | 1,800 |
| CDK2 | 5,000 | 25 | >10,000 | 120 |
| FLT3 | >10,000 | 5 | >10,000 | 4,500 |
| p38α (MAPK14) | 3,100 | 110 | >10,000 | >10,000 |
Data for Dasatinib, Erlotinib, and VX-680 are representative values from published literature. Data for Compound X is hypothetical for illustrative purposes.
Cellular Activity and Cytotoxicity
Beyond biochemical assays, it is crucial to evaluate the effects of these compounds in a cellular context. This includes assessing their anti-proliferative activity in cancer cell lines and their toxicity towards non-cancerous cells to determine a therapeutic window.
Table 2: Cellular Proliferation and Cytotoxicity Data (IC50, µM)
| Cell Line | Compound X (Hypothetical Data) | Dasatinib | Erlotinib | VX-680 |
| Cancer Cell Lines | ||||
| HCT-116 (Colon) | 0.45 | 0.05 | >10 | 0.37 |
| MCF-7 (Breast) | 0.80 | 0.20 | 5.5 | 0.44 |
| A549 (Lung) | 1.2 | 0.15 | 0.1 | 0.95 |
| Non-Cancerous Cell Line | ||||
| HEK-293 (Human Embryonic Kidney) | >50 | 15 | >50 | 25 |
Data is presented as the concentration required to inhibit cell growth by 50%. Higher values in non-cancerous lines are desirable.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental data.[5]
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the IC50 value of test compounds against a panel of protein kinases.
-
Materials:
-
Recombinant human kinases.
-
Specific peptide substrates for each kinase.
-
[γ-³³P]-ATP (radiolabeled ATP).[1]
-
Test compounds serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
96-well plates.
-
Phosphocellulose paper.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the specific kinase, its peptide substrate, and assay buffer in each well of a 96-well plate.
-
Add the test compound at various concentrations (typically a 10-point serial dilution) or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Objective: To measure the cytotoxic or anti-proliferative effects of test compounds on cultured cell lines.[6][7]
-
Materials:
-
Human cancer and non-cancerous cell lines (e.g., HCT-116, MCF-7, HEK-293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
-
Visualizing Workflows and Pathways
Diagrams are used to clarify complex processes and relationships.
Caption: Workflow for assessing on- and off-target effects of a novel kinase inhibitor.
A potential off-target effect of a compound like Compound X could involve the unintended inhibition of kinases in critical signaling pathways, such as the VEGFR-2 pathway, which is crucial for angiogenesis.
Caption: Potential off-target inhibition of the VEGFR-2 signaling pathway by Compound X.
Conclusion
This guide outlines a systematic approach to characterizing the off-target effects of this compound. By comparing its activity against known inhibitors and across various biochemical and cellular assays, researchers can build a comprehensive selectivity profile. This profile is essential for making informed decisions about the compound's potential as a therapeutic candidate, anticipating potential toxicities, and guiding future optimization efforts. The use of standardized protocols and clear data visualization is paramount to ensuring the quality and interpretability of these crucial preclinical studies.[8]
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 6. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic Acid Against Standard ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the novel compound 5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid against established standard drugs targeting the Activin-like Kinase 5 (ALK5), a pivotal receptor in the TGF-β signaling pathway. Given the prevalence of pyrazole and thiophene scaffolds in known kinase inhibitors, this document outlines the rationale and necessary protocols for evaluating its potential as an ALK5 inhibitor.
The TGF-β pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[1][2][3] ALK5, the type I receptor of the TGF-β signaling cascade, is a primary target for therapeutic intervention.[1][3] Inhibition of ALK5 blocks the phosphorylation of downstream SMAD proteins, thereby disrupting the pro-tumorigenic and fibrotic effects of TGF-β.[1] This guide details the comparison of this compound with well-characterized, commercially available ALK5 inhibitors: Galunisertib (LY2157299), SB-431542, and RepSox.
TGF-β/ALK5 Signaling Pathway
The diagram below illustrates the canonical TGF-β signaling pathway, highlighting the role of ALK5 and the point of inhibition for the compounds discussed.
Caption: TGF-β Signaling Pathway and Point of ALK5 Inhibition.
Quantitative Performance Comparison
While direct experimental data for this compound is not yet publicly available, the following table summarizes the inhibitory concentrations (IC50) of the standard drugs against ALK5. This provides a benchmark for the proposed evaluation.
| Compound | Target | IC50 (nM) | Assay Type |
| Proposed for Testing: | |||
| This compound | ALK5 | To Be Determined | In vitro kinase assay |
| Standard Drugs: | |||
| Galunisertib (LY2157299) | ALK5 | 56[4][5][6] | Cell-free kinase assay |
| ALK5 | 172[3][7] | Cell-free kinase assay | |
| SB-431542 | ALK5 | 94[8][9][10][11] | Cell-free kinase assay |
| RepSox | ALK5 | 4 (autophosphorylation)[1][12][13][14][15] | Cell-free kinase assay |
| ALK5 | 23 (ATP binding)[1][13][14][15] | Cell-free kinase assay |
Experimental Protocols
To ensure a standardized comparison, a detailed methodology for an in vitro ALK5 kinase inhibition assay is provided below.
In Vitro ALK5 Kinase Inhibition Assay Protocol
This protocol is designed to measure the 50% inhibitory concentration (IC50) of a test compound against the human ALK5 kinase.
1. Materials and Reagents:
-
Recombinant Human TGF-β RI/ALK5 protein
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Substrate (e.g., Casein or a specific peptide substrate)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound and standard drugs) dissolved in DMSO
-
96-well plates
-
Plate reader (Luminometer or Scintillation Counter)
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup:
-
Add the diluted test compounds to the wells of a 96-well plate.
-
Add the recombinant ALK5 enzyme and the substrate to each well.
-
Initiate the kinase reaction by adding ATP (and [γ-³³P]ATP if using the radioisotopic method).
-
Include positive controls (enzyme, substrate, ATP, no inhibitor) and negative controls (no enzyme).
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection (using ADP-Glo™ Assay):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will also deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the proposed experimental workflow for determining the IC50 value of the test compounds.
Caption: Workflow for ALK5 Kinase Inhibition Assay.
This guide provides the foundational information and a clear experimental path to benchmark this compound against established ALK5 inhibitors. The provided protocols and comparative data for standard drugs will enable a robust evaluation of its potential as a novel therapeutic agent targeting the TGF-β signaling pathway.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 3. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]
- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review | MDPI [mdpi.com]
- 11. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid
For Immediate Implementation by Laboratory Personnel
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[2][3] Although not classified as hazardous under the Globally Harmonized System (GHS) in all available literature for similar compounds, it is prudent to treat all research chemicals as potentially hazardous.[1]
Required Personal Protective Equipment (PPE):
II. Hazard Identification and Risk Assessment
Based on data from analogous compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][5] Ingestion and inhalation should be avoided.
Hazard Summary Table:
| Hazard Class | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3][5] |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[2][5] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[2][5] |
| Acute toxicity, Oral | Category 4 | Harmful if swallowed.[3][5] |
III. Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][6] This ensures environmentally responsible and compliant management of the chemical waste.
Step 1: Waste Segregation
Proper segregation is the critical first step to prevent unintended chemical reactions and ensure correct disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste.[1]
-
Any contaminated disposables, such as weighing paper, pipette tips, and gloves, that have come into direct contact with the compound should also be placed in this container.[1]
-
-
Liquid Waste:
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled.
-
The label should include:
Step 3: Storage of Waste
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[1] This area should be cool and dry.[1] Ensure that containers of incompatible materials are segregated using physical barriers or secondary containment.[1]
Step 4: Arranging for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1] Provide them with a detailed inventory of the waste, including chemical names and quantities.[1] Follow their specific instructions for packaging and preparing the waste for transport.[1]
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of the target compound.
Logical Relationship for Waste Classification:
Caption: Rationale for treating the compound as hazardous waste.
References
Essential Safety and Operational Guide for 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related pyrazole and thiophene carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Personal Protective Equipment (PPE)
Based on the hazard profiles of similar chemical structures, which indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation from dust, a comprehensive PPE strategy is crucial to minimize exposure.[1][2][3][4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or NIOSH standards are required.[6] A face shield should be worn where there is a potential for splashing or dust generation.[1][2] | Protects against eye irritation or serious eye damage from airborne particles or splashes.[1][2][3][4][5] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber).[1] Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[6] A lab coat or impervious clothing is mandatory.[1][2][6] For larger quantities, protective boots may be necessary.[1] | Prevents skin contact, which can cause skin irritation.[1][2][3][4][5] Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | For handling solids that may generate dust, a dust respirator (e.g., P95 or P1 type) is recommended.[6] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[1][2][6] | Mitigates the risk of respiratory tract irritation.[2][5] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Ensure a calibrated and certified chemical fume hood is operational before starting any work.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Designate a specific area for handling the compound and ensure it is clean and free of clutter.
-
-
Weighing and Aliquoting:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][3][5] If skin irritation occurs, seek medical advice.[1][2][3]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7]
-
-
Post-Handling:
Disposal Plan:
-
Waste Generation: All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be considered chemical waste.
-
Containment: Collect waste in a suitable, labeled, and closed container.[6]
-
Disposal Method: Disposal of unused product must be handled by qualified personnel.[1] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3][6] Always comply with federal, state, and local regulations for hazardous waste disposal.[1][3] Do not allow the product to enter drains or the environment.[2][3][6]
Safe Handling Workflow
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
